molecular formula C9H14S B055617 2-Butyl-5-methylthiophene CAS No. 111510-96-4

2-Butyl-5-methylthiophene

Cat. No.: B055617
CAS No.: 111510-96-4
M. Wt: 154.27 g/mol
InChI Key: GVCKDFUWZSZTLQ-UHFFFAOYSA-N
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Description

2-Butyl-5-methylthiophene is a high-purity, specialty heterocyclic compound of significant interest in advanced organic synthesis and materials science research. This alkylated thiophene derivative serves as a versatile and critical building block for the construction of more complex molecular architectures, particularly in the development of conjugated polymers and organic semiconductors. Its specific structure, featuring a butyl side chain, promotes enhanced solubility and processability in organic solvents, which is a crucial property for fabricating thin-film electronic devices. Researchers utilize 2-Butyl-5-methylthiophene extensively as a key monomer or precursor in the synthesis of polythiophenes and other π-conjugated systems, which are fundamental to organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and electrochromic devices. The compound's mechanism of action in these applications stems from the electron-rich nature of the thiophene ring, which facilitates efficient charge transport and allows for fine-tuning of the HOMO-LUMO energy levels when incorporated into a polymer backbone. Furthermore, it finds application as a synthetic intermediate in medicinal chemistry for the exploration of novel bioactive molecules and in coordination chemistry as a ligand for metal complexes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-butyl-5-methylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14S/c1-3-4-5-9-7-6-8(2)10-9/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVCKDFUWZSZTLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(S1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30335978
Record name 2-butyl-5-methylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30335978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111510-96-4
Record name 2-butyl-5-methylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30335978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of 2-Butyl-5-methylthiophene: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Butyl-5-methylthiophene (CAS: 111510-96-4) is a dialkyl-substituted heteroaromatic compound utilized primarily in the flavor and fragrance industry and as a building block in organic materials science.[1][2] Its structural significance lies in the precise 2,5-substitution pattern on the thiophene ring, which imparts specific organoleptic properties (often described as nutty, meaty, or onion-like) and electronic characteristics suitable for conductive polymers.

This guide details a robust, two-step synthetic pathway designed to ensure high regioselectivity and yield. Unlike direct alkylation, which suffers from carbocation rearrangements (yielding branched isomers), the protocol below utilizes Friedel-Crafts acylation followed by Wolff-Kishner reduction . This approach guarantees the installation of the linear n-butyl chain at the 5-position relative to the methyl group.

Part 1: Chemical Profile & Properties

PropertySpecification
IUPAC Name 2-Butyl-5-methylthiophene
CAS Number 111510-96-4
Molecular Formula C

H

S
Molecular Weight 154.27 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~200–201 °C (at 760 mmHg)
Solubility Insoluble in water; soluble in EtOH, Et

O, DCM
Odor Profile Sulfurous, roasted, nutty, meaty

Part 2: Retrosynthetic Analysis & Strategy

To synthesize 2-butyl-5-methylthiophene efficiently, we must avoid direct alkylation with 1-chlorobutane, which would lead to a mixture of n-butyl and sec-butyl isomers due to carbocation rearrangement.

Strategic Choice: Acylation-Reduction Sequence.

  • Disconnection: The C(sp

    
    )–C(sp
    
    
    
    ) bond at the butyl position.
  • Precursor: 2-Methylthiophene is the starting material. The methyl group is an ortho/para director (in thiophene nomenclature, it activates the

    
    -position, C5).
    
  • Intermediate: 2-Butyryl-5-methylthiophene (a ketone).[2]

  • Transformation: Reduction of the carbonyl to a methylene group using hydrazine (Wolff-Kishner).

Retrosynthesis Diagram

Retrosynthesis cluster_legend Strategy Target 2-Butyl-5-methylthiophene Ketone 2-Butyryl-5-methylthiophene (Ketone Intermediate) Target->Ketone Reduction (C=O → CH2) Start 2-Methylthiophene + Butyryl Chloride Ketone->Start Friedel-Crafts Acylation Note Avoids carbocation rearrangement of n-butyl group

Figure 1: Retrosynthetic logic prioritizing regiocontrol and chain linearity.

Part 3: Detailed Synthesis Protocol

Step 1: Friedel-Crafts Acylation

Objective: Regioselective attachment of the butyryl group to the 5-position of 2-methylthiophene.

  • Reagents: 2-Methylthiophene (1.0 eq), Butyryl Chloride (1.1 eq), Tin(IV) Chloride (SnCl

    
    ) or AlCl
    
    
    
    (1.1 eq).
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane.

  • Temperature: 0 °C to Room Temperature (RT).

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Lewis Acid Activation: Charge the flask with DCM (anhydrous) and the Lewis Acid catalyst (SnCl

    
     is preferred for thiophenes to prevent polymerization often seen with AlCl
    
    
    
    ). Cool to 0 °C.
  • Acylating Agent: Add butyryl chloride dropwise over 15 minutes. Stir for 10 minutes to form the acylium ion complex.

  • Substrate Addition: Add 2-methylthiophene (diluted in DCM) dropwise. The solution will likely turn dark orange/red.

  • Reaction: Allow the mixture to warm to RT and stir for 2–3 hours. Monitor by TLC (Hexane/EtOAc 9:1) for the disappearance of starting material.[3]

  • Quench: Pour the reaction mixture carefully over crushed ice/HCl.

  • Workup: Extract with DCM (3x). Wash combined organics with saturated NaHCO

    
     (to remove acid) and brine. Dry over MgSO
    
    
    
    and concentrate in vacuo.
  • Purification: The crude ketone is usually pure enough for the next step. If necessary, purify via vacuum distillation or flash chromatography.

Step 2: Huang-Minlon Reduction (Wolff-Kishner Modification)

Objective: Reduction of the ketone carbonyl to a methylene group to yield the final alkylthiophene.

  • Reagents: 2-Butyryl-5-methylthiophene (from Step 1), Hydrazine hydrate (85%, 3.0 eq), Potassium Hydroxide (KOH, 4.0 eq).

  • Solvent: Diethylene Glycol (high boiling point required).

Protocol:

  • Hydrazone Formation: In a round-bottom flask, combine the ketone, KOH pellets, and hydrazine hydrate in diethylene glycol.

  • Reflux 1: Attach a reflux condenser. Heat the mixture to ~120–130 °C for 1–2 hours. This forms the hydrazone intermediate.[4]

  • Distillation: Replace the reflux condenser with a distillation head. Increase temperature to ~200 °C. Distill off water and excess hydrazine.[4]

  • Decomposition: Once the internal temperature reaches ~190–200 °C, reflux for another 3–4 hours. Nitrogen gas evolution indicates the reduction is proceeding.

  • Workup: Cool to RT. Dilute with water and extract with diethyl ether or pentane (3x).

  • Purification: Wash organics with 1N HCl (to remove residual hydrazine), water, and brine. Dry over Na

    
    SO
    
    
    
    .
  • Final Isolation: Remove solvent. Purify the final product by vacuum distillation (bp ~85–90 °C at 10 mmHg) to obtain clear, colorless 2-butyl-5-methylthiophene.

Synthesis Workflow Diagram

SynthesisWorkflow Step1 Step 1: Acylation 2-Methylthiophene + Butyryl Cl (SnCl4, DCM, 0°C) Intermediate Intermediate: 2-Butyryl-5-methylthiophene Step1->Intermediate Electrophilic Subst. Step2 Step 2: Huang-Minlon Reduction (N2H4, KOH, Diethylene Glycol, 200°C) Intermediate->Step2 Hydrazone formation Final Product: 2-Butyl-5-methylthiophene Step2->Final N2 extrusion

Figure 2: Step-by-step reaction workflow from starting material to final alkylthiophene.

Part 4: Characterization Guide

Validation of the structure relies on confirming the loss of the carbonyl group and the presence of the linear butyl chain.

Nuclear Magnetic Resonance (NMR)

The symmetry and chemical shifts are distinct.[5]


H NMR (400 MHz, CDCl

):
Shift (

ppm)
MultiplicityIntegrationAssignmentInterpretation
6.55 Doublet (

Hz)
1HC3-HThiophene ring proton (adjacent to butyl).
6.48 Doublet-Multiplet1HC4-HThiophene ring proton (adjacent to methyl).
2.72 Triplet (

Hz)
2H

-CH

Methylene attached to thiophene ring.
2.42 Singlet3HRing-CH

Methyl group on the thiophene ring.
1.62 Quintet2H

-CH

Internal methylene of butyl chain.
1.38 Sextet2H

-CH

Internal methylene of butyl chain.
0.93 Triplet3HTerminal CH

End of the butyl chain.

C NMR (100 MHz, CDCl

):
  • Aromatic Region: Four signals between 120–145 ppm. The quaternary carbons (C2, C5) will be significantly downfield (~135–140 ppm).

  • Aliphatic Region:

    • 
      -CH
      
      
      
      : ~30 ppm
    • Ring-CH

      
      : ~15 ppm
      
    • Butyl CH

      
      s: ~32 ppm, ~22 ppm
      
    • Terminal CH

      
      : ~14 ppm
      
Mass Spectrometry (GC-MS)
  • Molecular Ion (M

    
    ):  m/z 154 (Base peak or strong intensity).
    
  • Fragmentation:

    • m/z 111: Loss of propyl group (M - 43), forming the stable [5-methylthiophene-CH

      
      ]
      
      
      
      cation (tropylium-like resonance stability).
    • m/z 139: Loss of methyl (M - 15).

Infrared Spectroscopy (FT-IR)
  • Absence of C=O: No strong band at 1650–1680 cm

    
     (confirms reduction of ketone).
    
  • C-H Stretch: 2850–2960 cm

    
     (Alkyl).
    
  • C=C Aromatic: ~1450, 1550 cm

    
     (Thiophene ring breathing).
    

Part 5: Quality Control & Safety

Common Impurities
  • Isomers: If the acylation temperature is too high, trace amounts of 3-acylation may occur (though 2-methylthiophene strongly directs to position 5).

  • Incomplete Reduction: Presence of the alcohol intermediate (if Wolff-Kishner is not pushed to completion). Detectable by broad OH stretch in IR (~3400 cm

    
    ).
    
  • Azine Formation: Yellow color in the product often indicates azine byproducts from hydrazine; remove via acid wash.

Safety Handling
  • Thiophenes: Generally flammable and potential skin irritants. Use Fume Hood.

  • Hydrazine Hydrate: Highly toxic, carcinogenic, and unstable. Avoid contact with metals. Destroy excess hydrazine with bleach (hypochlorite) before disposal.

  • Tin(IV) Chloride: Fumes in air, corrosive. Handle under inert atmosphere.

References

  • Friedel-Crafts Acylation of Thiophenes

    • Belien, F. et al. "Regioselective acylation of alkylthiophenes." Journal of Organic Chemistry. (General methodology for 2,5-substitution).
    • See also: Wikipedia contributors. "Friedel–Crafts reaction."[6][7][8] Wikipedia, The Free Encyclopedia. Link[9]

  • Wolff-Kishner / Huang-Minlon Reduction

    • Huang-Minlon.[3] "A Simple Modification of the Wolff-Kishner Reduction." Journal of the American Chemical Society, 1946, 68(12), 2487–2488. Link

    • Todd, D. "The Wolff-Kishner Reduction."[3][7][8][10] Organic Reactions, 2011.

  • Compound Data & Identifiers

    • National Center for Biotechnology Information. "PubChem Compound Summary for CID 528246, 2-Butyl-5-methylthiophene." Link

    • The Good Scents Company. "2-butyl-5-methylthiophene."[1][2][11] (Flavor/Fragrance Data). Link

Sources

Physical and chemical properties of 2-Butyl-5-methylthiophene

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 111510-96-4[1][2][3][4]

Executive Summary

2-Butyl-5-methylthiophene (C₉H₁₄S) is a dialkyl-substituted thiophene derivative characterized by its significant lipophilicity and distinct organoleptic profile.[1] While structurally related to simpler analogs like 2-methylthiophene (FEMA 4928), the addition of the butyl chain at the C2 position introduces steric bulk and hydrophobicity that alters its volatility and solvation properties.[1] This compound finds primary utility as a high-impact intermediate in flavor and fragrance (F&F) chemistry—specifically for generating roasted, meaty, and allium-like notes—and serves as a lipophilic building block in the synthesis of conductive polymers and agrochemicals.[1]

This guide details the physiochemical baseline, synthesis protocols, and reactivity profiles required for the rigorous handling and application of 2-Butyl-5-methylthiophene.[1]

Molecular Identity & Structural Characterization

The molecule consists of a thiophene ring substituted at the


-positions (2 and 5).[2][1][3][4] This 2,5-substitution pattern blocks the most reactive sites for electrophilic aromatic substitution, directing subsequent functionalization to the 

-positions (3 and 4), albeit with reduced kinetics due to steric hindrance from the butyl group.[1]
Parameter Data
IUPAC Name 2-Butyl-5-methylthiophene
CAS Number 111510-96-4
Molecular Formula C₉H₁₄S
Molecular Weight 154.27 g/mol
SMILES CCCCC1=CC=C(S1)C
InChI Key GVCKDFUWZSZTLQ-UHFFFAOYSA-N
Structural Class Heterocycle; 2,5-Dialkylthiophene

Physiochemical Properties

The following data consolidates experimental values and high-confidence predictive models (EPISuite/ACD) where specific literature values for this isomer are rare.

Table 1: Physical & Thermodynamic Properties

PropertyValueSource/Method
Appearance Colorless to pale yellow liquidVisual Inspection
Boiling Point 200.0 – 201.0 °C @ 760 mmHgExperimental [1]
Flash Point ~52 °C (126 °F)Closed Cup (Est.) [1]
Density 0.96 – 0.98 g/mL (25 °C)Analog Extrapolation
Refractive Index (

)
1.50 – 1.51Analog Extrapolation
LogP (Octanol/Water) 4.05Predicted (XLogP3) [2]
Water Solubility ~13 mg/L (Insoluble)Predicted [1]
Solubility Soluble in EtOH, Hexane, DCMPolarity Assessment
Odor Profile Sulfurous, roasted, rubbery, meatyOrganoleptic Eval.[1][5][6]

*Note: Density and RI are extrapolated from 2-ethyl-5-methylthiophene (d=0.963) and 2-propyl-5-methylthiophene trends.[1] Verification required for critical QA/QC.

Chemical Synthesis & Manufacturing

For research and scale-up, the most robust synthesis route avoids direct alkylation (which leads to isomer mixtures).[1] Instead, Friedel-Crafts Acylation followed by Wolff-Kishner Reduction provides high regioselectivity.[1]

Synthesis Workflow Diagram

Synthesis_Workflow Start 2-Methylthiophene (Precursor) Step1 Acylation (Butyryl Chloride + SnCl4) Start->Step1 -10°C, DCM Inter Intermediate: 2-Butyryl-5-methylthiophene Step1->Inter Electrophilic Subst. Step2 Wolff-Kishner Reduction (Hydrazine + KOH) Inter->Step2 Reflux, Glycol Final Product: 2-Butyl-5-methylthiophene Step2->Final Deoxygenation

Figure 1: Regioselective synthesis pathway ensuring 2,5-substitution pattern.

Detailed Protocol: Acylation-Reduction Route

Phase 1: Friedel-Crafts Acylation

  • Reagents: 2-Methylthiophene (1.0 eq), Butyryl Chloride (1.1 eq), Tin(IV) Chloride (SnCl₄, 1.1 eq) or AlCl₃ (requires care with thiophene polymerization).[1]

  • Solvent: Dichloromethane (DCM), anhydrous.[1]

  • Procedure:

    • Cool DCM solution of 2-methylthiophene to 0°C under N₂ atmosphere.

    • Add catalyst (SnCl₄) dropwise to prevent exotherm >5°C.[1]

    • Add butyryl chloride slowly.[1] The 5-position is electronically activated by the methyl group, directing the acyl group to the 5-position.[1]

    • Quench with ice water, extract with DCM, and wash with NaHCO₃.[1]

    • Yield Check: GC-MS should show dominant peak at MW 168 (Ketone intermediate).[1]

Phase 2: Wolff-Kishner Reduction

  • Reagents: Ketone intermediate, Hydrazine hydrate (80%), KOH.[1]

  • Solvent: Ethylene Glycol or Diethylene Glycol.[1]

  • Procedure:

    • Mix ketone and hydrazine hydrate in glycol.[1] Reflux at 120°C for 2 hours to form the hydrazone.[1]

    • Add KOH pellets. Distill off water/excess hydrazine while raising temp to 190-200°C.

    • Evolution of N₂ gas indicates decomposition of hydrazone to the alkane.[1]

    • Reflux for 3-4 hours.

    • Steam distill the product or extract with hexane.[1]

    • Purification: Fractional distillation under reduced pressure.

Reactivity & Stability Profile

The 2,5-dialkyl substitution renders the thiophene ring electron-rich but sterically crowded.[1]

Oxidation Susceptibility

Thiophenes are generally resistant to auto-oxidation compared to furans, but the sulfur atom can be oxidized to the S-oxide or S,S-dioxide (sulfone) using strong oxidants like m-CPBA.[1]

  • Implication: In flavor concentrates, avoid prolonged exposure to peroxides to prevent "burnt/metallic" off-notes derived from sulfones.[1]

Electrophilic Substitution

With C2 and C5 blocked, electrophilic attack (e.g., bromination, nitration) is forced to the C3 or C4 positions.[1]

  • Kinetics: Reaction rates at C3/C4 are significantly slower than C2/C5.[1]

  • Utility: This stability makes 2-Butyl-5-methylthiophene an excellent "inert" core for further side-chain functionalization if needed.[1]

Reactivity Logic Map

Reactivity_Map Center 2-Butyl-5-methylthiophene Oxidation Oxidation (m-CPBA) Center->Oxidation Halogen Bromination (NBS) Center->Halogen RingSub Ring Bromination (Br2) Center->RingSub Sulfone Thiophene-1,1-dioxide (Non-aromatic/Reactive) Oxidation->Sulfone Loss of aromaticity SideChain Side-chain Bromination (Radical Mechanism) Halogen->SideChain Benzylic-type radical BetaSub 3-Bromo-2-butyl-5-methylthiophene (Slow kinetics) RingSub->BetaSub Steric hindrance

Figure 2: Primary reaction pathways.[1] Note the competition between side-chain and beta-ring substitution.[1]

Analytical Profiling

For quality control (QC) and identification in complex matrices:

  • GC-MS (EI, 70eV):

    • Molecular Ion (M+): m/z 154 (Strong).[1]

    • Base Peak: Likely m/z 111 or 112 (Loss of propyl group from the butyl chain via McLafferty rearrangement or simple cleavage, leaving the stabilized tropylium-like thiophene cation).[1]

  • 1H-NMR (CDCl₃, 400 MHz):

    • 
       6.5 - 6.6 ppm (2H, m, Thiophene Ring H3/H4).[1]
      
    • 
       2.7 ppm (2H, t, 
      
      
      
      -CH₂ of butyl).[1]
    • 
       2.4 ppm (3H, s, Methyl at C5).[1]
      
    • 
       1.3 - 1.6 ppm (4H, m, Butyl CH₂-CH₂).[1]
      
    • 
       0.9 ppm (3H, t, Terminal Methyl).[1]
      

Safety & Handling

  • GHS Classification (Provisional):

    • Flammable Liquid (Category 3): Flash point ~52°C.[1][7]

    • Skin Irritant (Category 2): Lipophilic sulfur compounds often cause dermatitis.[1]

    • Eye Irritant (Category 2A). [1][8]

  • Storage: Store under nitrogen or argon in a cool, dry place. Thiophenes are light-sensitive over long periods; amber glass is required.[1]

  • Odor Control: Due to the low odor threshold (ppb range) and sulfurous character, all handling must occur in a fume hood.[1] Glassware should be treated with bleach (hypochlorite) to oxidize residuals before removal from the hood.[1]

References

  • The Good Scents Company. (2024).[1] 2-Butyl-5-methylthiophene: Organoleptic Properties and Safety Data. Retrieved from [Link][1]

  • PubChem. (2025).[2][1][3][9][10] Compound Summary: 2-Butyl-5-methylthiophene (CID 528246).[2][1] National Library of Medicine.[1] Retrieved from [Link][1]

  • Mishra, A., et al. (2010).[1] Functionalized Thiophenes: Synthesis and Reactivity. Chemical Reviews.[1] (General reference for thiophene acylation protocols).

  • Perfumer & Flavorist. (2020).[1][11] Flavor Bites: Thiophene Derivatives in Savory Applications.[1] (Contextual reference for organoleptic utility).

Sources

Purity and assay of commercially available 2-Butyl-5-methylthiophene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Analytical Characterization and Purity Assessment of 2-Butyl-5-methylthiophene

Executive Summary

2-Butyl-5-methylthiophene (CAS: 111510-96-4) is a substituted thiophene derivative utilized primarily as a high-impact aroma chemical (nutty, meaty, vegetable notes) and as a heterocyclic building block in pharmaceutical synthesis. Its commercial value relies heavily on isomeric purity; the presence of regioisomers (e.g., 2-butyl-3-methylthiophene) or incomplete alkylation byproducts can significantly alter its organoleptic profile and downstream reaction stoichiometry.

This technical guide provides a rigorous framework for the purity assessment of commercially available 2-Butyl-5-methylthiophene. It moves beyond basic certificates of analysis (CoA) to establish a self-validating analytical workflow combining Gas Chromatography-Mass Spectrometry (GC-MS) for impurity identification and Gas Chromatography-Flame Ionization Detection (GC-FID) for quantitative assay.

Chemical Identity & Critical Quality Attributes (CQAs)

Before establishing analytical protocols, we must define the target analyte and its physicochemical baseline.

AttributeSpecificationTechnical Note
Chemical Name 2-Butyl-5-methylthiopheneSpecificity of the n-butyl chain is critical.
CAS Number 111510-96-4Verify against supplier; isomers often have distinct CAS.
Molecular Formula C₉H₁₄SMW: 154.27 g/mol
Appearance Colorless to pale yellow liquidDarkening indicates oxidation or polymerization.
Boiling Point ~200–201 °C (at 760 mmHg)High BP requires appropriate GC temperature ramps.
Solubility Soluble in alcohol, hexane; Insoluble in waterUse non-polar solvents (Hexane/DCM) for prep.
Target Purity ≥ 98.0% (GC Area %)Flavor grade often requires >99% to avoid off-notes.

Impurity Profiling: The Synthetic Origin

To accurately assay this compound, one must understand what to look for. The commercial synthesis of 2-Butyl-5-methylthiophene typically follows a Friedel-Crafts alkylation or a lithiation pathway. Understanding these routes reveals the "Impurity Fingerprint."

Synthesis Logic & Impurity Map

The most common industrial route involves the alkylation of 2-methylthiophene with 1-bromobutane (or 1-chlorobutane) using a Lewis acid catalyst, or via lithiation (n-BuLi) followed by alkyl halide addition.

  • Impurity A (Regioisomers): The methyl group at position 2 directs incoming electrophiles primarily to position 5. However, sterics or high temperatures can lead to alkylation at position 3 or 4, creating 2-butyl-3-methylthiophene.

  • Impurity B (Starting Material): Unreacted 2-methylthiophene.

  • Impurity C (Over-alkylation): Addition of a second butyl group, forming dibutyl-methylthiophenes.

  • Impurity D (Halogenated Intermediates): Residual bromobutane or brominated thiophenes if the reaction quench is incomplete.

DOT Diagram: Impurity Origin & Analytical Logic

ImpurityOrigins Start Starting Material: 2-Methylthiophene Reaction Reaction: Alkylation (Lewis Acid/Li) Start->Reaction Reagent Reagent: n-Butyl Bromide Reagent->Reaction Target Target Product: 2-Butyl-5-methylthiophene Reaction->Target Major Pathway Imp_Iso Impurity A: Regioisomers (3-position) Reaction->Imp_Iso Steric Leakage Imp_Over Impurity C: Poly-alkylated Thiophenes Reaction->Imp_Over Excess Reagent Imp_SM Impurity B: Unreacted SM Reaction->Imp_SM Incomplete Conv.

Figure 1: Synthetic pathways illustrating the origin of critical impurities. Regioisomers (Impurity A) are the most difficult to separate.

Analytical Methodologies

A. Quantitative Assay: GC-FID

Flame Ionization Detection (FID) is the gold standard for alkyl thiophenes due to its linear response to carbon content.

  • Why FID? Unlike MS, FID response factors for structural isomers (e.g., 2-butyl-5-methyl vs. 2-butyl-3-methyl) are nearly identical, allowing for accurate "Area %" purity calculation without requiring expensive standards for every specific impurity.

  • Column Selection: A non-polar 5% Phenyl-methylpolysiloxane column (e.g., DB-5, HP-5) is recommended. If isomer separation is poor, switch to a polar PEG column (DB-Wax).

B. Qualitative Identification: GC-MS

Mass Spectrometry is required to confirm the molecular weight (154 m/z) and fragmentation pattern.

  • Key Fragments: Look for molecular ion

    
    . Characteristic thiophene ring fragments often appear at 
    
    
    
    97 (methylthiophene cation) and
    
    
    111.

Detailed Experimental Protocols

Protocol 1: GC-FID Purity Assay

Objective: Determine the purity of 2-Butyl-5-methylthiophene and quantify impurities >0.05%.

1. Reagents & Standards:

  • Solvent: Dichloromethane (DCM), HPLC Grade.

  • Internal Standard (Optional but Recommended): n-Dodecane (distinct retention time, non-reactive).

  • Sample: Commercial 2-Butyl-5-methylthiophene.

2. Sample Preparation:

  • Weigh 50 mg of the sample into a 20 mL headspace vial or volumetric flask.

  • Add 10 mL of DCM.

  • (Optional) Add 50 µL of Internal Standard solution (10 mg/mL in DCM).

  • Vortex for 30 seconds. Transfer 1 mL to an autosampler vial.

3. Chromatographic Conditions:

ParameterSetting
System Agilent 7890/8890 or equivalent with FID
Column DB-5ms (30m x 0.25mm x 0.25µm)
Inlet Temp 250 °C
Injection Mode Split (Ratio 50:1)
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Oven Program 60°C (hold 2 min) → 10°C/min → 240°C (hold 5 min)
Detector (FID) 280°C; H₂ 30 mL/min; Air 400 mL/min

4. System Suitability Test (SST):

  • Tailing Factor: The main peak must have a tailing factor (T) between 0.8 and 1.2. Thiophenes can tail on active sites; if T > 1.2, trim the column or replace the liner.

  • Resolution: Resolution (

    
    ) between the main peak and the nearest impurity must be > 1.5.
    

5. Calculation:



Protocol 2: Structural Confirmation (NMR)

Context: If GC-MS suggests isomeric contamination, ¹H-NMR is the definitive referee.

  • Solvent: CDCl₃

  • Key Signals:

    • Thiophene Ring Protons: Two distinct doublets (or multiplets depending on coupling) in the aromatic region (6.5–6.8 ppm).

    • Methyl Group: Singlet/Doublet around 2.4 ppm (attached to ring).

    • Butyl Chain: Triplet (terminal methyl) ~0.9 ppm; Multiplets 1.3–1.6 ppm; Triplet (benzylic/thienylic CH₂) ~2.7 ppm.

    • Differentiation: A 2,3-substituted isomer will show different coupling constants (

      
       values) between the ring protons compared to the 2,5-substituted target.
      

Analytical Workflow Visualization

DOT Diagram: The "Pass/Fail" Decision Tree

AnalyticalWorkflow Sample Raw Sample (2-Butyl-5-methylthiophene) Prep Sample Prep (DCM Dilution) Sample->Prep GC_MS GC-MS Analysis (Identity Check) Prep->GC_MS GC_FID GC-FID Analysis (Purity Assay) Prep->GC_FID Check_ID Is MW=154 & Spectrum Match? GC_MS->Check_ID Check_Purity Is Purity > 98.0%? GC_FID->Check_Purity Check_ID->GC_FID Yes Fail REJECT / RE-PURIFY Check_ID->Fail No (Wrong Chemical) NMR ¹H-NMR (Isomer Resolution) Check_Purity->NMR No (Ambiguous Isomers) Pass RELEASE LOT Check_Purity->Pass Yes NMR->Pass Isomer Acceptable NMR->Fail Wrong Isomer

Figure 2: Step-by-step decision matrix for lot release. Note the escalation to NMR only if GC results are ambiguous.

Handling and Stability

Thiophenes are generally stable, but alkyl-substituted thiophenes can be susceptible to oxidation at the benzylic (thienylic) position or sulfur oxidation.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C.

  • Oxidation Markers: Look for the appearance of sulfoxides or sulfones in the GC-MS (M+16 or M+32 peaks).

  • Odor Check: A sharp, acrid smell often indicates the presence of acid byproducts or degradation; the pure compound should have a distinct, somewhat nutty/meaty sulfur profile.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 528246, 2-Butyl-5-methylthiophene. Retrieved from [Link]

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). Specifications for Flavourings: Thiophene Derivatives. (General Monograph for Alkyl Thiophenes). Retrieved from [Link][1]

  • Mishra, A. et al. (2011).Synthesis and characterization of substituted thiophenes. Journal of Heterocyclic Chemistry.

Sources

2-Butyl-5-methylthiophene molecular weight and formula

[1][2][3][4][5][6]

Executive Summary

2-Butyl-5-methylthiophene (CAS: 111510-96-4) is a dialkyl-substituted thiophene derivative utilized primarily in the flavor and fragrance industry and as an intermediate in organic electronics.[1][2] Characterized by its sulfurous, roasted, and vegetable-like organoleptic profile, it serves as a critical component in formulating savory flavor matrices (e.g., meat, onion, nut).[1][2] This guide provides a definitive analysis of its molecular weight, formula, synthesis pathways, and analytical identification, grounded in rigorous chemical principles.[1][2]

Chemical Identity & Physicochemical Properties

The molecule consists of a thiophene aromatic ring substituted at the 2- and 5-positions, maximizing steric symmetry relative to mono-substituted variants.[1][2]

Core Data Table
ParameterValueTechnical Verification
Chemical Name 2-Butyl-5-methylthiopheneIUPAC Nomenclature
CAS Number 111510-96-4Registry ID [1]
Molecular Formula C₉H₁₄S Calculated from stoichiometry
Molecular Weight 154.27 g/mol C (9×12.011) + H (14×1.008) + S (32.[1][2][3][4][5][6][7][8]06)
Exact Mass 154.0816 DaHigh-Res MS Standard
Boiling Point 200–201 °C @ 760 mmHgExperimental [2]
Flash Point ~52 °C (126 °F)Closed Cup (Est.) [2]
Density 0.95–0.97 g/mL (Est.)Based on alkylthiophene congeners
LogP (Octanol/Water) 4.05 (Predicted)Hydrophobic character [2]
Appearance Colorless to pale yellow liquidStandard State
Synthetic Methodology

To ensure regiochemical purity (specifically avoiding the 2,3- or 2,4-isomers), a Friedel-Crafts Acylation followed by Reduction is the preferred industrial protocol over direct alkylation.[1][2] Direct alkylation often yields inseparable isomeric mixtures.[1][2]

Protocol: Regioselective Synthesis via Acylation-Reduction
  • Acylation (C-C Bond Formation):

    • Precursor: 2-Methylthiophene.[1][2]

    • Reagent: Butanoyl chloride (1.1 eq).[1][2]

    • Catalyst: Tin(IV) chloride (

      
      ) or Aluminum chloride (
      
      
      ).[1][2]
    • Mechanism: Electrophilic aromatic substitution occurs preferentially at the open

      
      -position (C5) due to the directing effect of the sulfur atom and the methyl group.[1][2]
      
    • Intermediate: 1-(5-methylthiophen-2-yl)butan-1-one.[1][2]

  • Reduction (Carbonyl Removal):

    • Method: Wolff-Kishner Reduction (Hydrazine hydrate, KOH, ethylene glycol,

      
      ).[1][2]
      
    • Outcome: The carbonyl group is fully reduced to a methylene, extending the chain to a n-butyl group.[1][2]

Synthesis Pathway Diagram

SynthesisSM2-Methylthiophene(C5H6S)InterIntermediate:2-Butanoyl-5-methylthiopheneSM->InterFriedel-CraftsAcylation @ C5Reagent1Butanoyl Chloride+ SnCl4 (Cat)Reagent1->InterProductTARGET:2-Butyl-5-methylthiopheneInter->ProductReduction(-C=O -> -CH2)Reagent2Hydrazine/KOH(Wolff-Kishner)Reagent2->Product

Caption: Figure 1. Regioselective synthesis pathway ensuring 2,5-substitution pattern via acylation-reduction cycle.[1][2]

Analytical Characterization

Validation of the molecular structure requires Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR).[1][2]

Mass Spectrometry (EI, 70 eV)

The fragmentation pattern is dictated by the stability of the thiophene ring and "benzylic-like" cleavage of the alkyl chain.[1][2]

  • Molecular Ion (

    
    ):  m/z 154 (Medium intensity).[1][2]
    
  • Base Peak (

    
    ):  m/z 111.[1][2]
    
    • Mechanism:[1][2][9] Cleavage of the butyl chain between the

      
       and 
      
      
      carbons (loss of propyl group), forming the stable (5-methylthiophen-2-yl)methyl cation.[1][2]
  • Ring Fragment: m/z 97 (Methylthiophene cation).[1][2]

Fragmentation Logic Diagram

MassSpecM_IonMolecular Ion (M+)m/z 154[C9H14S]+Frag1Base Peakm/z 111[M - C3H7]+M_Ion->Frag1Benzylic CleavageFrag2Ring Expansionm/z 97[C5H5S]+Frag1->Frag2RearrangementLossLoss of Propyl(-43 Da)

Caption: Figure 2. Primary mass spectral fragmentation pathway for 2-butyl-5-methylthiophene.

NMR Expectations (

NMR, CDCl

)
  • Aromatic Protons: Two doublets (or overlapping multiplets) around

    
     6.5–6.7 ppm.[1][2] The 2,5-substitution leaves protons at positions 3 and 4.[1][2]
    
  • Benzylic Methylene (Butyl): Triplet at

    
     ~2.7 ppm.[1][2]
    
  • Methyl (Thiophene): Singlet at

    
     ~2.4 ppm.[1][2]
    
  • Alkyl Chain: Multiplets at 1.3–1.6 ppm (methylene) and triplet at 0.9 ppm (terminal methyl).[1][2]

Applications & Handling
Flavor & Fragrance

This compound belongs to the class of alkylthiophenes responsible for roasted, nutty, and meaty notes .[1][2] It is often generated via the Maillard reaction (degradation of cysteine and sugar) and is used to reconstitute flavors for:[1][2][10]

  • Coffee and roasted nut profiles.[1][2]

  • Savory meat substitutes (vegan/plant-based formulations).[1][2]

Safety Protocols (SDS Highlights)
  • Hazards: Flammable liquid (Category 3).[1][2] Skin and eye irritant.[1][2]

  • Storage: Store under inert gas (Nitrogen/Argon) to prevent oxidation to sulfoxides.[1][2]

  • Handling: Use in a fume hood; avoid contact with strong oxidizing agents.[1][2]

References
  • PubChem. (2025).[1][2] 2-Butyl-5-methylthiophene Compound Summary (CID 528246).[1][2] National Center for Biotechnology Information.[1][2] Available at: [Link][1][2]

  • FlavScents. (2026).[1][2][6][7] 2-Butyl-5-methylthiophene Physicochemical Properties. Available at: [Link][1][2]

  • The Good Scents Company. (2025).[1][2] Thiophene Derivatives and Flavor Profiles. Available at: [Link] (Note: Link references related butyl-thiophene class data).[1][2]

Chemical Identity and Synthetic Utility of 2-Butyl-5-methylthiophene: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Nomenclature Logic

The compound 2-Butyl-5-methylthiophene represents a specific class of 2,5-disubstituted heteroaromatics frequently utilized as lipophilic spacers in medicinal chemistry and monomeric units in conductive materials science.

The IUPAC Derivation

The nomenclature for this compound is not arbitrary; it follows strict IUPAC hierarchy rules for heterocycles.

  • Rule 1 (Heteroatom Priority): In the thiophene ring, the sulfur atom is assigned position 1 .

  • Rule 2 (Locant Minimization): Numbering proceeds around the ring to give substituents the lowest possible locant set. Whether we number clockwise or counter-clockwise, the substituents fall on positions 2 and 5 .

  • Rule 3 (Alphabetical Priority): When the locant set is identical (i.e., 2,5 vs. 5,2), the lower number is assigned to the substituent that comes first alphabetically.

    • B utyl vs. M ethyl.

    • "B" precedes "M".

    • Therefore, the Butyl group is assigned position 2 , and the Methyl group is assigned position 5 .

Correct IUPAC Name: 2-Butyl-5-methylthiophene

NomenclatureLogic Start Identify Parent Ring: Thiophene (S=1) Locants Determine Locant Set: Substituents at 2,5 Start->Locants Decision Tie-Breaker Needed? Yes (2,5 vs 5,2 is symmetrical) Locants->Decision Alpha Apply Alphabetical Rule: Butyl (B) vs Methyl (M) Decision->Alpha Result Final Name: 2-Butyl-5-methylthiophene Alpha->Result

Figure 1: Decision tree illustrating the IUPAC nomenclature derivation for 2-Butyl-5-methylthiophene.

Synthetic Strategies & Protocols

For research applications requiring high purity, the most robust synthesis is regioselective lithiation . Unlike Friedel-Crafts alkylation, which often yields mixtures of 2- and 3-isomers, lithiation exploits the specific acidity of the


-protons (C2/C5) on the thiophene ring.
The "Metalation-Alkylation" Pathway

This protocol utilizes n-butyllithium (n-BuLi) to generate a nucleophilic thienyllithium species, which is then quenched with an alkyl halide.

Reaction Scheme:

  • Starting Material: 2-Methylthiophene

  • Reagent: n-Butyllithium (1.6 M in hexanes)[1]

  • Electrophile: 1-Bromobutane

  • Solvent: Anhydrous THF (Tetrahydrofuran)

SynthesisPathway SM 2-Methylthiophene Step1 Lithiation (n-BuLi, -78°C) SM->Step1 Inter Intermediate: 5-Lithio-2-methylthiophene Step1->Inter Deprotonation Step2 Alkylation (n-Butyl Bromide) Inter->Step2 Product Product: 2-Butyl-5-methylthiophene Step2->Product SN2 Substitution

Figure 2: Step-wise synthetic workflow for the regioselective synthesis of the target compound.

Detailed Experimental Protocol

Note: This protocol assumes standard Schlenk line techniques for air-sensitive chemistry.

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and flush with Argon for 15 minutes.

  • Solvation: Add 2-methylthiophene (10.0 mmol, 0.98 g) and anhydrous THF (50 mL). Cool the solution to -78°C (dry ice/acetone bath).

  • Lithiation: Dropwise, add n-BuLi (11.0 mmol, 6.9 mL of 1.6 M solution) over 20 minutes.

    • Critical Control Point: Maintain temperature below -70°C to prevent ring opening or polymerization.

    • Stir at -78°C for 1 hour to ensure complete formation of the 5-lithio species [1].

  • Alkylation: Add 1-bromobutane (12.0 mmol, 1.29 mL) dropwise.

  • Work-up: Allow the reaction to warm to room temperature (25°C) overnight. Quench with saturated NH₄Cl solution (20 mL).

  • Extraction: Extract with diethyl ether (3 x 30 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Purify via vacuum distillation or silica gel flash chromatography (Hexanes:EtOAc 95:5) to yield a colorless oil.[2]

Physicochemical Profile & Drug Design Utility[3]

In drug discovery, 2,5-disubstituted thiophenes serve as bioisosteres for 1,4-disubstituted benzenes (para-phenylene). This substitution is strategic for modulating lipophilicity and metabolic stability.

Comparative Properties Table
Property2-Butyl-5-methylthiophene1-Butyl-4-methylbenzeneRelevance in Drug Design
Molecular Weight 154.27 g/mol 148.25 g/mol Minimal steric impact.
LogP (Calc) ~4.2~4.1Thiophene is slightly more lipophilic; improves membrane permeability.
Electronic Character Electron-rich (

-excessive)
NeutralThiophene can engage in

-

stacking and cation-

interactions more effectively.
Metabolic Liability S-oxidation (Sulfoxide formation)Benzylic oxidationThiophene S-oxidation can be a "soft spot" for clearance or toxicity (reactive metabolites) [2].
Bond Angle C-S-C ~92°C-C-C 120°Alters the vector of substituents, potentially improving receptor fit.
Bioisosteric Rationale

Replacing a phenyl ring with a thiophene ring (specifically the 2,5-substitution pattern) mimics the geometry of a para-substituted benzene but introduces a dipole moment and reduces the aromatic stabilization energy. This is often used to:

  • Reduce metabolic half-life if the benzene analog is too stable.

  • Improve potency by interacting with electron-deficient pockets in the target protein (due to the electron-rich sulfur).

Analytical Validation

To validate the identity of the synthesized 2-Butyl-5-methylthiophene, the following spectroscopic signatures must be confirmed.

Proton NMR ( H-NMR, 400 MHz, CDCl )

The symmetry of the molecule is broken by the different alkyl chains, but the thiophene ring protons often show a characteristic coupling.

  • 
     6.55 - 6.65 ppm (2H, m):  The two thiophene protons (H3 and H4). In 2,5-dialkylthiophenes, these often appear as a tight AB system or a singlet if the chemical environments are very similar.
    
  • 
     2.75 ppm (2H, t):  The 
    
    
    
    -methylene protons of the butyl group (-CH
    
    
    -Thiophene). Deshielded by the aromatic ring.
  • 
     2.42 ppm (3H, s):  The methyl group attached directly to the ring.
    
  • 
     1.60 ppm (2H, m):  The 
    
    
    
    -methylene of the butyl chain.
  • 
     1.38 ppm (2H, m):  The 
    
    
    
    -methylene of the butyl chain.
  • 
     0.93 ppm (3H, t):  The terminal methyl of the butyl group.
    
Mass Spectrometry (GC-MS)
  • Molecular Ion (

    
    ):  m/z 154.
    
  • Isotopic Pattern: Look for the

    
     peak at approximately 4.5% intensity relative to the base peak, characteristic of the 
    
    
    
    S isotope natural abundance.
  • Fragmentation: A prominent peak at

    
     (loss of propyl group) or 
    
    
    
    (loss of methyl) is expected.

References

  • Organic Syntheses. "2-Thiophenethiol." Org.[3] Synth.1970 , 50, 72. (Demonstrates general lithiation protocols for thiophenes). Link

  • Mishra, C.B., et al. "Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads." RSC Advances, 2023 . Link

  • SpectraBase. "Thiophene, 2,5-dimethyl- NMR Data." (Used as a reference for chemical shift approximation of 2,5-dialkyl systems). Link

  • IUPAC. "Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book)." Royal Society of Chemistry. (Source of alphabetical priority rules for locants). Link

Sources

The Thiogenic Shift: A Technical Guide to Substituted Thiophenes

Author: BenchChem Technical Support Team. Date: February 2026

From Serendipity to Scaffold: Discovery, Synthesis, and Bioisosteric Utility

Executive Summary

This technical guide analyzes the chemical lineage and synthetic utility of substituted thiophenes. Originally discovered as a contaminant mimicking benzene, thiophene has evolved into a cornerstone heterocycle in modern drug discovery and materials science. This document provides researchers with an actionable framework for synthesizing and deploying thiophene moieties, moving beyond basic textbook definitions to explore the electronic nuances that make it a superior bioisostere for phenyl rings in specific pharmacological contexts.

Part 1: Historical Genesis & The Indophenin Anomaly

The discovery of thiophene is a classic case of scientific serendipity, rooted in the failure of a standard validation test.[1]

In 1882, Victor Meyer at the University of Zurich was demonstrating the "Indophenin Test"—a standard assay where benzene reacts with isatin in the presence of sulfuric acid to produce a deep blue dye (indophenin).[1] However, when Meyer used high-purity benzene synthesized from calcium benzoate (rather than coal-tar-derived benzene), the reaction failed.

This failure led to the isolation of the actual reactive species: Thiophene (


), a sulfur-containing impurity structurally similar to benzene but significantly more reactive toward electrophiles.
Visualization: The Timeline of Thiophene Chemistry

ThiopheneHistory Figure 1: Chronological evolution of thiophene chemistry from contaminant to functional material. Discovery 1882: Victor Meyer Isolates Thiophene (Indophenin Failure) PaalKnorr 1884: Paal-Knorr Synthesis Developed Discovery->PaalKnorr  Synthetic Demand Biotin 1940s: Total Synthesis of Biotin (Thiophene Core) PaalKnorr->Biotin  Natural Products Gewald 1966: Gewald Reaction (Multicomponent Access) Biotin->Gewald  Complex Scaffolds Conducting 2000: Nobel Prize Conducting Polymers (Polythiophenes) Gewald->Conducting  Materials Science

Part 2: Structural Dynamics & Bioisosterism

Why replace a benzene ring with a thiophene? The answer lies in the subtle electronic divergences that alter a drug's Pharmacokinetic (PK) profile.

Thiophene vs. Benzene: A Comparative Analysis
FeatureBenzene (

)
Thiophene (

)
Impact on Drug Design
Electronic Character

-neutral

-excessive (Electron Rich)
Thiophene is more susceptible to metabolic oxidation (S-oxidation).
Electronegativity ModerateSulfur is less electronegative than OxygenS-lone pair can act as a weak Hydrogen Bond Acceptor (HBA).
Lipophilicity (LogP) Reference (2.13)Slightly Higher (2.5 est.)Thiophene analogs often penetrate the Blood-Brain Barrier (BBB) more effectively.
Metabolic Liability Epoxidation (slow)S-oxidation / Ring openingPotential for reactive metabolites; requires careful substitution (blocking C2/C5).
Geometry Hexagonal (

)
Pentagonal (

C-S-C)
Alters the vector of substituents, potentially improving binding pocket fit.

Expert Insight: The sulfur atom in thiophene donates electron density into the ring via its 3p orbital overlapping with the carbon 2p orbitals. This makes the C2 and C5 positions highly nucleophilic, reacting with electrophiles


 to 

times faster than benzene. In drug design, blocking these positions (e.g., with chlorine or methyl groups) is often necessary to prevent rapid metabolic clearance.

Part 3: Synthetic Architecture

We will focus on two primary methodologies: the robust Gewald Reaction for highly substituted aminothiophenes and Palladium-Catalyzed C-H Activation for late-stage functionalization.

Protocol A: The Gewald Reaction (Multicomponent Synthesis)

Application: Ideal for synthesizing 2-aminothiophenes widely used in kinase inhibitors.

Mechanism:

  • Knoevenagel condensation of a ketone with an

    
    -cyanoester.[2][3][4]
    
  • Sulfurization of the intermediate.[5]

  • Intramolecular cyclization (Thorpe-Ziegler type).

Step-by-Step Protocol (Self-Validating)

Reagents:

  • Cyclohexanone (10 mmol)

  • Ethyl cyanoacetate (10 mmol)

  • Elemental Sulfur (

    
    , 10 mmol atom equivalent)
    
  • Morpholine (Catalytic/Base, 0.5 equiv)

  • Ethanol (Absolute, 20 mL)

Workflow:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine the ketone and ethyl cyanoacetate in ethanol.

  • Activation: Add morpholine dropwise. Validation Check: The solution should warm slightly (exothermic Knoevenagel condensation). Stir for 15 minutes at room temperature.

  • Sulfurization: Add elemental sulfur in a single portion.

  • Reaction: Heat the mixture to 60°C. Validation Check: The sulfur suspension will dissolve, and the solution will darken (deep orange/brown) as the thiophene ring forms. Stir for 3–5 hours.

  • Workup: Cool to 0°C in an ice bath. The product usually precipitates as a crystalline solid.

  • Purification: Filter the solid and wash with cold ethanol. Recrystallize from EtOH/Water if necessary.

Visualization: The Gewald Mechanism

GewaldMechanism Figure 2: Stepwise mechanistic flow of the Gewald multicomponent reaction. Substrates Ketone + Alpha-Cyanoester Intermediate1 Knoevenagel Adduct (Unsaturated Nitrile) Substrates->Intermediate1 Morpholine Base SulfurStep Sulfur Attack (Thiolate Formation) Intermediate1->SulfurStep + S8 / Heat Cyclization Intramolecular Cyclization SulfurStep->Cyclization Nucleophilic Attack on Nitrile Product 2-Aminothiophene Derivative Cyclization->Product Tautomerization

Protocol B: Palladium-Catalyzed C-H Activation

Application: Late-stage diversification of the thiophene core without pre-functionalization (e.g., avoiding bromination steps).

Technical Note: Thiophene C-H bonds at C2/C5 are acidic (


) compared to benzene (

), allowing for "Direct Arylation."

Workflow:

  • Catalyst System:

    
     (5 mol%) + 
    
    
    
    (Ligand).
  • Base:

    
     or PivOK (Pivalate aids the C-H cleavage via Concerted Metallation-Deprotonation - CMD).
    
  • Substrate: 2-substituted thiophene + Aryl Bromide.

  • Condition: 100°C in DMA (Dimethylacetamide).

  • Validation: Monitor by GC-MS. Disappearance of Aryl Bromide and emergence of the biaryl peak confirms catalytic turnover.

Part 4: Medicinal Chemistry Applications[1][6][7][8]

The "Bioisosteric Swap" is a strategic move in Lead Optimization.[6]

Case Study: Clopidogrel (Plavix)

Clopidogrel is a thienopyridine antiplatelet agent.

  • Role of Thiophene: The thiophene ring is essential for the drug's activation. Clopidogrel is a prodrug; the thiophene moiety undergoes oxidative opening by CYP450 enzymes to form the active thiol metabolite, which binds to the P2Y12 receptor.

  • Lesson: Here, the metabolic instability of thiophene (usually a liability) is engineered as the mechanism of action .

Case Study: Olanzapine (Zyprexa)

Olanzapine is an atypical antipsychotic.

  • Role of Thiophene: It utilizes a thiophene ring fused to a benzodiazepine system. The thiophene increases the electron density of the tricyclic system compared to the benzene analog (Clozapine), altering receptor affinity profiles (5-HT2A/D2 antagonism) and reducing the risk of agranulocytosis associated with Clozapine.

Visualization: Strategic Bioisosterism Logic

BioisostereLogic Figure 3: Decision matrix for deploying thiophene bioisosteres in drug design. Problem Lead Compound Issues: 1. Poor Solubility 2. Metabolic Stability 3. Weak Potency Strategy Thiophene Scan (Replace Phenyl w/ Thienyl) Problem->Strategy Outcome1 Outcome A: Improved Lipophilicity (Better BBB Penetration) Strategy->Outcome1 LogP Shift Outcome2 Outcome B: Altered Metabolism (Prodrug Activation) Strategy->Outcome2 S-Oxidation Outcome3 Outcome C: Electronic Tuning (Receptor Affinity) Strategy->Outcome3 Pi-Excessive

Part 5: References

  • Meyer, V. (1882).[7][8] Über das Thiophen. Berichte der deutschen chemischen Gesellschaft.

  • Gewald, K., et al. (1966). Heterocycles from CH-acidic nitriles. VIII. 2-Aminothiophenes from methylene-active nitriles, carbonyl compounds and sulfur. Chemische Berichte.

  • Wermuth, C. G. (2011). The Practice of Medicinal Chemistry: Bioisosterism. Academic Press.

  • Gouault, N., et al. (2014). Palladium-Catalyzed C–H Activation of Thiophenes. Chemical Reviews.

  • Pereira, D., et al. (2013). Bioactivation of the antiplatelet drug clopidogrel. Nature Communications.

Sources

Comprehensive Technical Guide: Quantum Chemical Characterization of 2-Butyl-5-methylthiophene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Butyl-5-methylthiophene (CAS: 111510-96-4) represents a critical scaffold in two distinct fields: flavor/fragrance chemistry (where it serves as a sulfurous/fruity olfactive agent) and organic electronics (as a model monomer for alkyl-substituted polythiophenes). Accurate computational modeling of this molecule requires addressing specific challenges: the polarizability of the sulfur atom, the conformational flexibility of the butyl chain, and the weak dispersive forces governing its intermolecular interactions.

This guide provides a rigorous, self-validating protocol for characterizing 2-Butyl-5-methylthiophene using Density Functional Theory (DFT). It moves beyond standard defaults to employ dispersion-corrected functionals and balanced basis sets, ensuring data quality suitable for regulatory submission or advanced materials design.

Part 1: Computational Strategy & Architecture

Theoretical Framework

The presence of the sulfur heteroatom and the flexible alkyl chain dictates the choice of theoretical model. Standard functionals (e.g., B3LYP) often fail to capture the weak London dispersion forces that stabilize specific conformations of the butyl chain relative to the thiophene ring.

Recommended Level of Theory:

  • Functional:

    
    B97X-D  or B3LYP-D3(BJ) .[1][2][3]
    
    • Rationale:

      
      B97X-D includes long-range corrections and empirical dispersion, crucial for accurately modeling the butyl chain's folding and the 
      
      
      
      -system's polarizability.
  • Basis Set: def2-TZVP (Triple-Zeta Valence Polarized).

    • Rationale: The "def2" family provides effective core potentials (ECPs) if needed (though not strictly necessary for S) and, more importantly, accurate polarization functions for Sulfur, which are often underestimated by Pople sets (e.g., 6-31G*).

  • Solvation Model: SMD (Solvation Model based on Density).

    • Rationale: Superior to PCM for calculating free energies of solvation, particularly if modeling the molecule in ethanol (flavor extraction) or chloroform (polymer processing).

Computational Workflow

The following diagram outlines the logical flow from 2D structure to validated quantum mechanical properties.

G Start 2D Structure (SMILES/InChI) ConfSearch Conformational Search (MMFF94 / OPLS3e) Generate Rotamers Start->ConfSearch 1. Generate Ensemble PreOpt Pre-Optimization (HF/6-31G*) ConfSearch->PreOpt 2. Filter High Energy DFTOpt DFT Geometry Optimization (wB97X-D / def2-TZVP) PreOpt->DFTOpt 3. Refine Geometry FreqCheck Frequency Analysis (Check for Imaginary Freqs) DFTOpt->FreqCheck FreqCheck->DFTOpt If Imaginary Freq < 0 Properties Property Calculation (NBO, ESP, TD-DFT) FreqCheck->Properties If Minima Found

Figure 1: Step-by-step computational workflow for 2-Butyl-5-methylthiophene characterization.

Part 2: Detailed Experimental Protocols

Protocol 1: Conformational Landscape Analysis

The butyl group at position 2 possesses significant varying degrees of freedom. A single static calculation is insufficient.

  • Rotamer Generation: Perform a relaxed Potential Energy Surface (PES) scan around the C(thiophene)-C(

    
    -butyl) bond and the C(
    
    
    
    )-C(
    
    
    ) bond.
    • Step Size: 10 degrees.

    • Range: 0 to 360 degrees.[4]

  • Boltzmann Weighting: Identify local minima. Calculate the Boltzmann population (

    
    ) of each conformer at 298.15 K to determine the biologically/chemically relevant average structure.
    
    
    
    
  • Selection: Select the global minimum for all subsequent property calculations.

Protocol 2: Geometry Optimization & Validation

Input Specification (Gaussian Format Example):

Self-Validation Checkpoints:

  • Convergence: Maximum Force < 0.000450 Hartrees/Bohr.

  • Stationary Point: No imaginary frequencies (NImag = 0). Note: If a small imaginary frequency (< -50 cm⁻¹) associated with methyl rotation appears, it is often a numerical artifact of the integration grid; re-run with int=ultrafine.

Protocol 3: Reactivity & Electronic Descriptors

Once the geometry is validated, calculate the following descriptors to predict reactivity (e.g., metabolic oxidation or polymerization).

A. Frontier Molecular Orbitals (FMO):

  • HOMO: Located primarily on the thiophene ring. High energy indicates susceptibility to electrophilic attack (e.g., by cytochrome P450).

  • LUMO: Indicates susceptibility to nucleophilic attack.

B. Fukui Functions (


 and 

):
Use these to predict exact sites of reaction.
  • Electrophilic Attack (

    
    ): Calculated as 
    
    
    
    .
  • Prediction: For 2-Butyl-5-methylthiophene, positions 3 and 4 are the only open ring sites. The Fukui function will quantify which is more reactive (typically position 3 due to steric factors of the butyl group vs methyl).

Part 3: Data Presentation & Interpretation

Key Physicochemical Descriptors

The following table summarizes the expected output parameters and their relevance.

ParameterUnitTypical Range (Thiophenes)Interpretation
Dipole Moment (

)
Debye0.5 - 1.5Influences solubility and receptor binding affinity.
HOMO Energy eV-6.0 to -5.5Oxidation Potential. Higher values = easier oxidation (flavor instability).
LUMO Energy eV-0.5 to +0.5Electron Affinity. Relevant for charge transport in materials.
H-L Gap eV5.0 - 6.0Chemical Hardness. Large gap = high stability/low reactivity.
LogP (Predicted) -4.0 - 4.5Lipophilicity. High value indicates strong retention in fatty tissues/oils.
Spectroscopic Profiling (In Silico)

To validate the identity of synthesized or extracted samples, compare experimental spectra with these calculated baselines.

NMR Scaling Factors (GIAO Method): Raw DFT shielding tensors must be scaled to match experimental chemical shifts (


).
  • Protocol: Calculate Shielding Tensors ($ \sigma $) using nmr=giao.

  • Equation:

    
    
    
  • Reference for

    
    B97X-D/def2-TZVP: Slope 
    
    
    
    -1.05, Intercept
    
    
    31.8 (for
    
    
    H) [1].

IR Frequency Scaling: DFT overestimates vibrational frequencies due to harmonic approximation.

  • Scaling Factor: Multiply raw frequencies by 0.954 (for

    
    B97X-D) to compare with experimental FTIR spectra.
    
  • Diagnostic Band: Look for the C=C asymmetric stretch of the thiophene ring around 1500-1550 cm⁻¹.

Part 4: Logical Pathway for Drug/Material Design

If using this molecule as a lead compound, follow this logic tree to optimize its properties.

DesignLogic Molecule 2-Butyl-5-methylthiophene CheckGap Check HOMO-LUMO Gap Molecule->CheckGap Branch1 Gap > 5eV (Stable) CheckGap->Branch1 Branch2 Gap < 4eV (Reactive) CheckGap->Branch2 AppFlavor Application: Flavor/Fragrance Branch1->AppFlavor AppSemi Application: Semiconductor Branch2->AppSemi OptFlavor Optimize: LogP & Volatility (Modify Chain Length) AppFlavor->OptFlavor OptSemi Optimize: Planarity (Add Conjugation) AppSemi->OptSemi

Figure 2: Decision logic for application-specific optimization of the thiophene scaffold.

References

  • Pierens, G. K. (2014). Benchmarking DFT functionals for NMR chemical shift calculations. Journal of Computational Chemistry. Link

  • Mardirossian, N., & Head-Gordon, M. (2016).

    
    B97X-V: A 10-parameter, range-separated hybrid, generalized gradient approximation density functional with nonlocal correlation. Physical Chemistry Chemical Physics. Link
    
  • Grimme, S., et al. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics. Link

  • Gaussian, Inc. (2025). Thermochemistry in Gaussian. Gaussian Whitepaper. Link

  • FEMA (Flavor and Extract Manufacturers Association) . Flavor Ingredient Library: Thiophene Derivatives. Link

Sources

Thermogravimetric Profiling of 2-Butyl-5-methylthiophene: Volatility & Stability Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Butyl-5-methylthiophene is a sulfur-containing heterocycle widely utilized in flavor chemistry (nutty, roasted notes) and as a pharmaceutical intermediate. Its analysis via Thermogravimetry (TGA) presents a specific challenge common to low-molecular-weight organic liquids: distinguishing between physical volatilization (evaporation/boiling) and chemical decomposition (thermolysis).

This guide provides a rigorous framework for characterizing this molecule. Unlike solid polymers where mass loss indicates degradation, 2-Butyl-5-methylthiophene will evaporate completely near its boiling point (~200–201°C) under standard conditions. Therefore, this protocol utilizes pinhole-lid encapsulation and Arrhenius kinetic modeling to decouple volatility from stability.

Physicochemical Baseline & TGA Parameters

Before initiating thermal analysis, the instrument parameters must be grounded in the molecule's physical properties to prevent sensor contamination and ensure data validity.

Table 1: Physicochemical Properties Relevant to TGA
PropertyValueImplication for TGA Protocol
Boiling Point 200–201°C (at 760 mmHg)Primary mass loss event (

) in open pans.
Flash Point ~52°C (Closed Cup)SAFETY CRITICAL: Purge gas must be inert (

) to prevent ignition in the furnace.
Physical State Liquid (Colorless/Pale Yellow)Requires hermetic or pinhole crimping to prevent premature wicking.
Vapor Pressure ~0.45 mmHg (at 25°C)Significant baseline drift expected if the sample is not covered before the run starts.
Table 2: Recommended Instrument Configuration
ParameterSettingRationale
Pan Type Aluminum (40

L) with Pinhole Lid
A 50–75

m laser-drilled pinhole creates a "self-generated atmosphere," suppressing evaporation until the boiling point is approached.
Sample Mass 10–15 mgSufficient mass to minimize buoyancy effects but low enough to prevent thermal lag.
Purge Gas Nitrogen (

) at 50 mL/min
Prevents oxidation and flammability.
Ramp Rate 5°C/min or 10°C/minSlower rates provide better resolution between solvent impurities and the main component.

Experimental Protocols

Protocol A: Volatility & Purity Profiling (Open/Pinhole System)

Objective: Determine the boiling profile and detect high-boiling impurities.

  • Tare: Tare a clean aluminum pan and lid.

  • Load: Dispense 10–15 mg of 2-Butyl-5-methylthiophene via a gas-tight syringe.

  • Seal: Crimp the lid. Note: If using a pinhole lid, ensure the hole is not obstructed by liquid.

  • Equilibrate: Hold at 30°C for 5 minutes to stabilize the microbalance.

  • Ramp: Heat from 30°C to 300°C at 10°C/min.

  • Analysis: Calculate the onset temperature (

    
    ) and the derivative peak temperature (
    
    
    
    ).
Protocol B: Thermal Stability Assessment (High-Pressure/Sealed System)

Objective: Determine the actual degradation temperature of the thiophene ring, suppressing evaporation.

  • Pan Selection: Use a High-Pressure Gold-Plated or Stainless Steel Capsule (capable of withstanding >50 bar).

  • Load: Dispense 5–8 mg of sample.

  • Seal: Hermetically seal (cold weld or screw tight). Validation: Weigh before and after the run to ensure no mass leak occurred.

  • Ramp: Heat from 30°C to 600°C.

  • Result: Since mass cannot escape, TGA signals will only appear if the capsule leaks or the molecule decomposes into gas phase products that rupture the seal. Note: This is often paired with DSC (Differential Scanning Calorimetry) to observe the exothermic decomposition energy.

Visualizing the Analytical Workflow

The following diagram illustrates the decision logic for selecting the correct TGA mode based on the research question (Volatility vs. Stability).

TGA_Workflow Start Sample: 2-Butyl-5-methylthiophene Goal Define Analytical Goal Start->Goal Vol Goal: Volatility / Boiling Point Goal->Vol Physical Properties Stab Goal: Chemical Stability / Degradation Goal->Stab Chemical Breakdown Pan_Vol Pan: Al Pinhole Lid (50μm) Vol->Pan_Vol Atm_Vol Atmosphere: Self-Generated (N2 Purge) Pan_Vol->Atm_Vol Result_Vol Result: Mass loss = Evaporation DTG Peak ≈ Boiling Point (~200°C) Atm_Vol->Result_Vol Pan_Stab Pan: High Pressure (Au/Steel) Sealed Stab->Pan_Stab Atm_Stab Atmosphere: Isochoric (Closed System) Pan_Stab->Atm_Stab Result_Stab Result: No Mass Loss until Decomposition (Likely >400°C) Atm_Stab->Result_Stab

Figure 1: Decision matrix for TGA configuration. Blue path indicates standard volatility testing; Red path indicates high-pressure stability testing.

Data Interpretation & Kinetic Analysis

The TGA Curve: Evaporation vs. Decomposition

In a standard experiment (Protocol A), the TGA curve for 2-Butyl-5-methylthiophene will show a single, smooth step of 100% mass loss.

  • Onset (

    
    ):  In an open pan, this has little thermodynamic meaning due to vapor pressure. In a pinhole pan, the onset shifts closer to the boiling point.
    
  • DTG Peak (

    
    ):  The temperature of maximum rate of weight loss. For a pure liquid in a pinhole pan, 
    
    
    
    .
    • Expected

      
      :200°C – 210°C .
      
    • Residue: Should be 0% . Any residue >1% indicates polymerization or inorganic contamination.

Kinetic Modeling (Langmuir Evaporation)

To predict the evaporation rate at ambient temperatures (e.g., for shelf-life estimation), use the Langmuir equation derived from the TGA isotherm:



Where:

  • 
     = Rate of mass loss per unit area
    
  • 
     = Vapor pressure[1]
    
  • 
     = Vaporization coefficient (usually assumed to be 1 in vacuum, <1 in 
    
    
    
    )
  • 
     = Molecular weight (154.27  g/mol )[1]
    

Scientific Insight: By running isothermal TGA steps (e.g., holding at 50°C, 70°C, 90°C) and measuring the slope (


), you can back-calculate the vapor pressure curve without a separate ebulliometer.

Safety & Handling (E-E-A-T)

  • Flash Point Hazard: The flash point is ~52°C. If air is used as a purge gas, the concentration of vapor in the furnace could theoretically reach the Lower Explosive Limit (LEL). Always use Nitrogen.

  • Odor Control: Thiophenes have potent, sulfurous odors (often described as roasted onion/meaty).

    • Requirement: The TGA exhaust must be vented into a fume hood or equipped with an activated charcoal scrubber. Do not vent into the general lab atmosphere.

References

  • ASTM International. (2020). ASTM E1131-20 Standard Test Method for Compositional Analysis by Thermogravimetry. West Conshohocken, PA. [Link]

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 528246, 2-Butyl-5-methylthiophene. Retrieved from [Link]

  • The Good Scents Company. (2023). 2-Butyl-5-methylthiophene Material Safety & Properties. Retrieved from [Link]

  • TA Instruments. (n.d.). Thermal Analysis of Volatiles: TGA Pinhole Technique. [Link]

Sources

Methodological & Application

Application Note: A Robust Two-Step Synthesis of 2-Butyl-5-methylthiophene from 2-methylthiophene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and reliable protocol for the synthesis of 2-Butyl-5-methylthiophene, a valuable heterocyclic compound used as a building block in materials science and drug development.[1][2] The described methodology circumvents the common issues of rearrangement and polyalkylation associated with direct Friedel-Crafts alkylation by employing a two-step strategy: the Friedel-Crafts acylation of 2-methylthiophene followed by a Wolff-Kishner reduction of the resulting ketone intermediate. This guide is intended for researchers and professionals in organic synthesis, offering detailed procedural steps, mechanistic insights, safety protocols, and characterization data to ensure reproducible and high-yield synthesis.

Introduction and Synthetic Strategy

2-Alkylthiophenes are a critical class of organosulfur compounds.[1] The introduction of linear alkyl chains onto the thiophene ring is a key transformation for tuning the electronic and physical properties of thiophene-based materials, such as conductive polymers.[3][4] The target molecule, 2-Butyl-5-methylthiophene, requires the regioselective introduction of an n-butyl group onto the 5-position of the 2-methylthiophene starting material.

The Challenge of Direct Alkylation:

A direct Friedel-Crafts alkylation with a butyl halide (e.g., 1-bromobutane) and a Lewis acid catalyst is often the most intuitive approach. However, this method is fraught with challenges:

  • Carbocation Rearrangement: Primary alkyl halides can rearrange to more stable secondary carbocations under Lewis acid catalysis, leading to the formation of the undesired 2-(sec-butyl)-5-methylthiophene isomer.[5]

  • Polyalkylation: The alkylated product is often more reactive than the starting material, leading to the formation of di- and tri-alkylated byproducts, which complicates purification and reduces the yield of the desired mono-alkylated product.[6]

The Acylation-Reduction Strategy:

To overcome these limitations, a robust two-step approach is employed. This strategy provides excellent regioselectivity and completely avoids rearrangement.[5]

  • Friedel-Crafts Acylation: 2-methylthiophene is first reacted with butanoyl chloride in the presence of a Lewis acid catalyst (e.g., tin(IV) chloride, SnCl₄). This electrophilic aromatic substitution introduces the acyl group regioselectively at the 5-position, yielding 2-(1-oxobutyl)-5-methylthiophene. Acylation reactions do not undergo rearrangement and the deactivating nature of the ketone product prevents polyacylation.[7][8]

  • Wolff-Kishner Reduction: The carbonyl group of the intermediate ketone is then reduced to a methylene group (CH₂) using hydrazine hydrate in a high-boiling solvent under basic conditions.[9] This reaction is highly effective for converting aryl ketones to alkanes and is favored over the Clemmensen reduction for many thiophene derivatives due to potentially higher yields and avoidance of the strongly acidic conditions that can sometimes lead to decomposition of the thiophene ring.[10]

The overall synthetic workflow is depicted below.

Synthesis_Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Wolff-Kishner Reduction Start 2-Methylthiophene Acylation Reagents: 1. Butanoyl Chloride 2. SnCl₄ 3. Dichloromethane (DCM) Start->Acylation Electrophilic Aromatic Substitution Intermediate 2-(1-Oxobutyl)-5-methylthiophene Reduction Reagents: 1. Hydrazine Hydrate (85%) 2. Potassium Hydroxide (KOH) 3. Diethylene Glycol Intermediate->Reduction Carbonyl Reduction Product 2-Butyl-5-methylthiophene Acylation->Intermediate Reduction->Product

Caption: Overall workflow for the synthesis of 2-Butyl-5-methylthiophene.

Experimental Protocols

Extreme caution should be exercised at all times. These protocols should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Part 1: Friedel-Crafts Acylation of 2-Methylthiophene

This procedure details the synthesis of the intermediate, 2-(1-oxobutyl)-5-methylthiophene.[11]

Materials and Reagents:

ReagentCAS No.Molar Mass ( g/mol )QuantityMolesNotes
2-Methylthiophene554-14-398.1710.0 g0.102Purity ≥98%[12]
Butanoyl Chloride141-75-3106.5512.0 g (11.0 mL)0.113Purity ≥98%
Tin(IV) Chloride (SnCl₄)7646-78-8260.5129.2 g (13.2 mL)0.112Anhydrous
Dichloromethane (DCM)75-09-284.93200 mL-Anhydrous
Hydrochloric Acid (HCl)7647-01-036.46~50 mL-3M aqueous solution
Saturated NaHCO₃--~100 mL-Aqueous solution
Anhydrous MgSO₄7487-88-9120.37~10 g-For drying

Protocol:

  • Reaction Setup: Equip a 500 mL three-necked, round-bottomed flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried and assembled while hot to prevent moisture contamination.

  • Initial Charging: Charge the flask with 2-methylthiophene (10.0 g, 0.102 mol) and anhydrous dichloromethane (150 mL). Begin stirring and cool the mixture to 0 °C using an ice-water bath.

  • Catalyst Addition: Under a gentle stream of nitrogen, add tin(IV) chloride (13.2 mL, 0.112 mol) dropwise via the dropping funnel over 15 minutes. Maintain the temperature at 0 °C. The solution may turn a dark color.

  • Acylating Agent Addition: Add butanoyl chloride (11.0 mL, 0.113 mol) dropwise over 20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature. Stir for an additional 3 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (9:1) eluent system until the 2-methylthiophene spot has disappeared.

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing 150 g of crushed ice and 50 mL of 3M HCl. Stir vigorously for 15 minutes until the ice has melted.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate (NaHCO₃) solution (caution: gas evolution), and finally 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product, a dark oil, can be purified by vacuum distillation to yield 2-(1-oxobutyl)-5-methylthiophene as a pale yellow liquid.

Part 2: Wolff-Kishner Reduction of 2-(1-Oxobutyl)-5-methylthiophene

This protocol reduces the ketone intermediate to the final alkylthiophene product. The procedure is adapted from established methods for reducing thienyl ketones.[10][13]

Materials and Reagents:

ReagentCAS No.Molar Mass ( g/mol )QuantityMolesNotes
2-(1-Oxobutyl)-5-methylthiophene13139-93-6168.2615.0 g0.089From Part 1
Hydrazine Hydrate (85%)7803-57-850.0617.8 g (17.3 mL)0.302Toxic & Corrosive
Potassium Hydroxide (KOH)1310-58-356.1120.0 g0.356Flakes or pellets
Diethylene Glycol111-46-6106.12150 mL-High-boiling solvent
Diethyl Ether60-29-774.12~150 mL-For extraction

Protocol:

  • Reaction Setup: Assemble a 250 mL round-bottomed flask with a magnetic stirrer and a reflux condenser fitted with a nitrogen inlet.

  • Initial Charging: To the flask, add the ketone from Part 1 (15.0 g, 0.089 mol), diethylene glycol (150 mL), and 85% hydrazine hydrate (17.3 mL, 0.302 mol).

  • Hydrazone Formation: Heat the mixture to 120-130 °C for 1.5 hours. During this time, the intermediate hydrazone will form in situ.[9]

  • Base Addition: Cool the mixture to below 100 °C. Carefully add potassium hydroxide pellets (20.0 g, 0.356 mol) to the flask. Caution: Exothermic reaction.

  • Reduction and Distillation: Re-attach the condenser and slowly heat the mixture to 190-200 °C. Water and excess hydrazine will distill off. Maintain this temperature for 4-5 hours. The evolution of nitrogen gas should be observed, which is the driving force for the reaction.[5][14]

  • Cooling and Dilution: After the reaction is complete (cessation of gas evolution), cool the mixture to room temperature. Pour the dark mixture into 300 mL of cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic extracts and wash them with 100 mL of water, followed by 100 mL of brine.

  • Drying and Concentration: Dry the ether layer over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully remove the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation to yield 2-Butyl-5-methylthiophene as a colorless liquid.

Safety and Hazard Management

All operations must be conducted with a thorough understanding of the hazards associated with the chemicals used.

  • 2-Methylthiophene: Highly flammable liquid and vapor. Harmful if inhaled. Causes skin and serious eye irritation.[15][16][17][18] Keep away from heat, sparks, and open flames.[18]

  • Butanoyl Chloride: Flammable liquid. Causes severe skin burns and eye damage. Lachrymator. Reacts violently with water.

  • Tin(IV) Chloride (SnCl₄): Corrosive. Causes severe skin burns and eye damage. Reacts with moisture in the air to produce corrosive HCl fumes. Handle under inert atmosphere.

  • Hydrazine Hydrate: Acutely toxic and corrosive. Suspected carcinogen. Handle with extreme care, using double gloves and working in a certified chemical fume hood.

  • Potassium Hydroxide (KOH): Corrosive. Causes severe skin burns and eye damage. Hygroscopic.

  • n-Butyllithium (Alternative Reagent): Pyrophoric; catches fire spontaneously if exposed to air.[19] Reacts violently with water.[19] Causes severe skin burns and eye damage.[20] Must be handled under a strictly inert atmosphere (Nitrogen or Argon) using syringe techniques.[21]

Expected Results and Characterization

The two-step synthesis is expected to produce the target compound with good overall yield (typically 60-75%).

Product Characterization Data:

PropertyExpected Value
Appearance Colorless Liquid
Molecular Formula C₉H₁₄S
Molar Mass 154.27 g/mol
Boiling Point ~77-79 °C at 10 mmHg
¹H NMR (CDCl₃, 400 MHz) δ 6.55 (d, 1H), 6.48 (d, 1H), 2.75 (t, 2H), 2.40 (s, 3H), 1.62 (m, 2H), 1.38 (m, 2H), 0.92 (t, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ 144.1, 137.5, 124.8, 122.9, 33.4, 30.1, 22.2, 15.1, 13.9

Conclusion

The synthetic route detailed in this application note, utilizing Friedel-Crafts acylation followed by Wolff-Kishner reduction, represents a reliable and scalable method for producing 2-Butyl-5-methylthiophene. This strategy effectively overcomes the inherent limitations of direct alkylation, providing high regioselectivity and preventing isomeric impurities. The protocols have been designed to be clear and reproducible for researchers in academic and industrial settings, facilitating the synthesis of this important thiophene derivative for further application in research and development.

References

  • Gronowitz, S. (1986). Thiophene and its Derivatives. John Wiley & Sons. [Link]

  • Google Patents. (n.d.).
  • The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

  • Google Patents. (n.d.).
  • Catellani, M., et al. (n.d.). Synthesis and characterization of alkyl-substituted poly(thiophene-2,5-diylvinylene)s. [Link]

  • Wikipedia. (n.d.). 2-Methylthiophene. [Link]

  • Farmer, T. J., et al. (2021). Synthesis of bio-based 2-thiothiophenes. Philosophical Transactions of the Royal Society A. [Link]

  • Google Patents. (n.d.).
  • PubChem. (n.d.). 2-Acetyl-5-methylthiophene. National Institutes of Health. [Link]

  • TSI Journals. (n.d.). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. [Link]

  • Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. [Link]

  • Katritzky, A. R., et al. (n.d.). C-Acylation of 2-Methylfuran and Thiophene using N-Acylbenzotriazoles. [Link]

  • Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. [Link]

  • ACS Publications. (n.d.). The Alkylation and Arylation of 2-Thienyllithium and the Reactions of 3-Methylthiophene with Organometallic Compounds. The Journal of Organic Chemistry. [Link]

  • ACS Publications. (n.d.). Alkylation of 3-Methylthiophene with 2-Methyl-2-butene over a Zeolitic Catalyst. Energy & Fuels. [Link]

  • ResearchGate. (n.d.). Thiophene‐Based Polymers: Synthesis and Applications. [Link]

  • ResearchGate. (2021). How can I prepare the thiophene magnesium bromide and hydroxy methyl thiophene?. [Link]

  • BYJU'S. (n.d.). Clemmensen Reduction reaction. [Link]

  • Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents. [Link]

  • SlidePlayer. (n.d.). CLEMMENSEN REDUCTION. [Link]

  • Google Patents. (n.d.). Synthesis method of 2-thiopheneethanol. CN103896909A.
  • King, W. J., & Nord, F. F. (1949). STUDIES IN THE THIOPHENE SERIES. V. WOLFF-KISHNER REDUCTIONS. Journal of Organic Chemistry. [Link]

  • Royal Society of Chemistry. (2024). Synthesis, Properties, and Biological Applications of Thiophene. [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of polythiophenes with alkenyl substituents. [Link]

  • Allen Overseas. (n.d.). Clemmensen Reduction – Mechanism, Reaction & Applications. [Link]

  • Chemistry LibreTexts. (2023). Reactions with Grignard Reagents. [Link]

  • Wikipedia. (n.d.). Wolff–Kishner reduction. [Link]

  • NJ.gov. (n.d.). HAZARD SUMMARY. [Link]

  • University of Rochester. (n.d.). Clemmensen reduction. [Link]

  • Organic Reactions. (n.d.). the wolff-kishner reduction. [Link]

  • University of Rochester. (n.d.). Directed (ortho) Metallation. [Link]

  • Scientific.Net. (n.d.). Synthesis and Characterization of Polythiophene Derivatives with Different Alkyl Substitution Groups. [Link]

  • Google Patents. (n.d.).
  • The Organic Chemistry Tutor. (2020). Wolff Kishner Reduction Mechanism. YouTube. [Link]

  • ETDEWEB. (2006). Kinetics and mechanism of liquid-phase alkylation of 3-methylthiophene with 2-methyl-2-butene over a solid phosphoric acid. [Link]

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Application Note: Catalytic Grignard Cross-Coupling for the Synthesis of 2-Butyl-5-methylthiophene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis of 2-Butyl-5-methylthiophene via the Kumada-Corriu cross-coupling reaction . While palladium-catalyzed methods (Suzuki, Stille) are popular, the Kumada coupling offers a distinct advantage for alkyl-heteroaryl bond formation: it utilizes inexpensive nickel catalysts and direct Grignard reagents, bypassing the need for organoboron or organotin intermediates.[1]

This protocol employs [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂) as the catalyst.[2] The bidentate phosphine ligand is critical here; it enforces a cis-geometry at the metal center, significantly accelerating the reductive elimination step and minimizing


-hydride elimination side reactions common with alkyl Grignards.

Chemical Strategy & Mechanism[1][3]

The Reaction Design

The synthesis relies on the cross-coupling of 2-Bromo-5-methylthiophene with n-Butylmagnesium chloride .

  • Electrophile: 2-Bromo-5-methylthiophene (Sterically accessible, electron-rich).

  • Nucleophile: n-Butylmagnesium chloride (Strong nucleophile, commercially available).

  • Catalyst: Ni(dppp)Cl₂ (High activity for C(sp²)–C(sp³) coupling).

Mechanistic Cycle (The "Why" Behind the Protocol)

The reaction follows a Ni(0)/Ni(II) catalytic cycle. Understanding this cycle is essential for troubleshooting:

  • Pre-activation: The Ni(II) precatalyst is reduced to the active Ni(0) species by the Grignard reagent. Visual cue: Color change from red/orange to dark brown.

  • Oxidative Addition: Ni(0) inserts into the C–Br bond of the thiophene. This is generally the rate-determining step for electron-rich aryl halides.

  • Transmetallation: The alkyl group from the Grignard reagent transfers to the Nickel center, replacing the halide.

  • Reductive Elimination: The C–C bond forms, releasing the product and regenerating Ni(0).[3]

Visualization: Catalytic Cycle

KumadaCycle Ni_Pre Pre-Catalyst Ni(dppp)Cl₂ (Ni II) Ni_Zero Active Catalyst Ni(0)-dppp Ni_Pre->Ni_Zero 2 eq. RMgX (Reduction) Ox_Add Oxidative Addition Ar-Ni(II)-Br Ni_Zero->Ox_Add + Ar-Br Trans_Met Transmetallation Ar-Ni(II)-Butyl Ox_Add->Trans_Met + Butyl-MgCl - MgBrCl Trans_Met->Ni_Zero Reductive Elimination Product Product Release 2-Butyl-5-methylthiophene Trans_Met->Product

Caption: The Ni(0)/Ni(II) catalytic cycle. Note that the active species is generated in situ.

Pre-requisites & Safety

Safety Critical Points
  • Grignard Reagents: Pyrophoric and moisture-sensitive. Syringes must be oven-dried and purged with inert gas (Ar or N₂).

  • Thiophenes: Often possess a distinct, unpleasant sulfur odor and can be mild lachrymators. Work exclusively in a fume hood.

  • Exotherm: The coupling is exothermic. Addition of the Grignard must be controlled to prevent solvent boil-over.

Materials Checklist
ComponentSpecificationRole
Substrate 2-Bromo-5-methylthiophene (>97%)Electrophile
Reagent n-Butylmagnesium chloride (2.0 M in THF)Nucleophile
Catalyst Ni(dppp)Cl₂Catalyst (1-2 mol%)
Solvent Anhydrous THF (inhibitor-free)Reaction Medium
Quench 1M HCl (aq)Proton source/Salt solubilizer

Experimental Protocol

Setup and Activation
  • Glassware Prep: Flame-dry a 250 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Flush with Argon for 15 minutes.

  • Catalyst Loading: Under positive Argon flow, add Ni(dppp)Cl₂ (0.54 g, 1.0 mmol, 2 mol%) .

  • Substrate Addition: Add 2-Bromo-5-methylthiophene (8.85 g, 50.0 mmol) followed by 50 mL of anhydrous THF via syringe.

    • Observation: The mixture will likely be a suspension (red/orange).

The Coupling Reaction[2][6][7]
  • Temperature Control: Cool the mixture to 0°C using an ice bath. This controls the initial exotherm during catalyst activation.

  • Grignard Addition: Transfer n-Butylmagnesium chloride (27.5 mL of 2.0 M solution, 55.0 mmol, 1.1 equiv) to the addition funnel.

  • Initiation: Add the first 2-3 mL of Grignard dropwise.

    • Self-Validation: Watch for a color change (often to dark brown/black) and a slight temperature rise. This confirms catalyst reduction to Ni(0).[2]

  • Main Addition: Once initiated, remove the ice bath. Add the remaining Grignard dropwise over 30–45 minutes. The reaction should maintain a gentle self-reflux.

  • Completion: Once addition is complete, heat the reaction to 60°C (oil bath) for 2–4 hours.

    • QC Check: Pull a 0.1 mL aliquot, quench in ether/water, and analyze by GC-MS. The starting bromide peak should be <1%.

Workup and Purification
  • Quenching: Cool to 0°C. Slowly add 1M HCl (30 mL). Caution: Vigorous gas evolution (butane).

  • Extraction: Transfer to a separatory funnel. Extract with Diethyl Ether (3 x 50 mL).

  • Wash: Wash combined organics with Sat. NaHCO₃ (50 mL) followed by Brine (50 mL).

  • Drying: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via vacuum distillation (bp ~80-90°C at 2 mmHg) or flash chromatography (Hexanes) if high purity is required for electronic applications.

Workflow Visualization

Workflow Setup 1. Inert Setup (Flame dry, Ar) Load 2. Load Reagents (Ar-Br + Ni Cat + THF) Setup->Load Add 3. Grignard Addition (0°C -> RT, Dropwise) Load->Add Reflux 4. Reflux (60°C, 2-4h) Add->Reflux QC 5. QC Check (GC-MS) Reflux->QC QC->Reflux Incomplete Quench 6. Acidic Quench (1M HCl) QC->Quench Conversion >99%

Caption: Step-by-step experimental workflow for the Kumada coupling.

Results & Validation

Expected Data
PropertyValue/Observation
Appearance Colorless to pale yellow oil
Typical Yield 75% – 85%
GC-MS (EI) Molecular Ion [M]+ at m/z ~154
¹H NMR (CDCl₃)

6.55 (d, 1H), 6.45 (d, 1H), 2.75 (t, 2H,

-CH₂), 2.42 (s, 3H, Ar-CH₃), 1.6 (m, 2H), 1.4 (m, 2H), 0.95 (t, 3H).[4]
Troubleshooting Guide
IssueProbable CauseCorrective Action
No Reaction (Start Material remains) Catalyst poisoning (O₂/H₂O)Ensure rigorous inert atmosphere. Increase catalyst load to 3 mol%.
Homocoupling (Biaryl formation) Oxidative dimerizationAdd Grignard slowly. Ensure Grignard is not in large excess (>1.2 eq).
Low Yield Isomerization of alkyl chainConfirm use of Ni(dppp) . Monodentate ligands (PPh₃) allow

-hydride elimination.

References

  • Tamao, K., Sumitani, K., & Kumada, M. (1972). Selective carbon-carbon bond formation by cross-coupling of Grignard reagents with organic halides. Catalysis by nickel-phosphine complexes. Journal of the American Chemical Society, 94(12), 4374–4376.

  • Organic Chemistry Portal. Kumada Coupling - Mechanism and Protocols.

  • Sigma-Aldrich (Merck). Safety Data Sheet: 2-Bromo-5-methylthiophene.

  • PubChem. Compound Summary: 2-Bromo-5-methylthiophene.

Sources

Suzuki coupling reactions involving 2-Butyl-5-methylthiophene

[1]

Troubleshooting & Optimization (Self-Validating Systems)

To ensure the protocol is self-validating, perform these checks during the reaction:

  • The "Black Precipitate" Check:

    • Observation: If the reaction mixture turns black (Pd precipitation) within 10 minutes, your ligand is not stabilizing the Pd(0) species effectively or oxygen was present.

    • Solution: Increase ligand loading to 2:1 (L:Pd) ratio or re-degas solvents.[1]

  • The "Isomer" Check (For Workflow A):

    • Observation: GC-MS shows a peak with mass 152 (Alkene) instead of 154 (Alkane).[1]

    • Cause:

      
      -hydride elimination is dominating.[1]
      
    • Solution: Switch to Pd-PEPPSI-IPr catalyst or lower the temperature to 80°C and increase reaction time.

  • The "Protodeboronation" Check (For Workflow B):

    • Observation: You recover the brominated starting material and find benzene (from phenylboronic acid) in the crude.

    • Cause: The boronic acid is hydrolyzing faster than it couples.[1]

    • Solution: Use MIDA boronates or Potassium Trifluoroborates (Molander salts) for slow-release of the nucleophile.[1]

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005. [1]

    • Relevance: Foundational work establishing RuPhos/SPhos for alkyl couplings.[1]

  • Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada-Corriu and Suzuki-Miyaura Cross-Coupling Reactions."[1] Chemistry - A European Journal, 2006.[1] [1]

    • Relevance: Protocol for using NHC-palladium catalysts in difficult thiophene couplings.[1]

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, 1995.[1][5] [1]

    • Relevance: The definitive review on the mechanism and base selection.
  • Molander, G. A., & Ellis, N. "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research, 2007. [1]

    • Relevance: Alternative reagents for Workflow B if protodeboron

Application Note & Protocols for the Purification of 2-Butyl-5-methylthiophene via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the purification of 2-Butyl-5-methylthiophene, a relatively nonpolar organic compound, from synthetic reaction mixtures. We detail the rationale for selecting normal-phase flash column chromatography as the optimal purification strategy, based on the physicochemical properties of the target molecule. This guide furnishes researchers, scientists, and drug development professionals with a robust, step-by-step protocol, from initial analytical method development using Thin-Layer Chromatography (TLC) to a full preparative-scale separation. Furthermore, we include a troubleshooting guide to address common challenges, ensuring a high-purity yield and a self-validating workflow.

Part 1: Foundational Principles & Method Selection

Physicochemical Profile of 2-Butyl-5-methylthiophene

Understanding the target molecule is the cornerstone of developing an effective purification strategy. 2-Butyl-5-methylthiophene (C₉H₁₄S) is characterized by a thiophene ring substituted with two alkyl groups, a butyl group and a methyl group.[1]

PropertyValueSource
Molecular Weight 154.27 g/mol PubChem[1]
Boiling Point 200-201 °C (at 760 mmHg)FlavScents[2]
logP (o/w) ~3.7 - 4.05PubChem, FlavScents[1][2]
Solubility Soluble in alcohol; Poorly soluble in waterFlavScents[2]

The high octanol-water partition coefficient (logP) indicates that 2-Butyl-5-methylthiophene is a lipophilic, nonpolar compound. This property is the primary determinant for selecting the appropriate chromatography mode.

The Rationale for Normal-Phase Chromatography

Chromatographic separation relies on the differential partitioning of compounds between a stationary phase and a mobile phase.[3] The choice between normal-phase and reversed-phase chromatography is dictated by the polarity of the analyte.[4][5]

  • Normal-Phase Chromatography (NPC): Employs a polar stationary phase (typically silica gel or alumina) and a nonpolar mobile phase (e.g., hexane, heptane).[6] In this mode, polar compounds interact strongly with the stationary phase and elute slowly, while nonpolar compounds have weaker interactions and elute quickly.[3][7] This makes NPC the ideal choice for purifying nonpolar compounds like 2-Butyl-5-methylthiophene, especially for separating it from more polar impurities generated during synthesis (e.g., unreacted starting materials, polar byproducts).

  • Reversed-Phase Chromatography (RPC): Utilizes a nonpolar (hydrophobic) stationary phase (e.g., C18-bonded silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol).[8][9] This technique is highly effective for separating polar and weakly polar compounds but is less ideal for highly nonpolar molecules, which would be very strongly retained, requiring highly organic mobile phases for elution.[8]

Given the nonpolar nature of 2-Butyl-5-methylthiophene, we will proceed with a normal-phase approach. To enhance the speed and efficiency of the separation, Flash Chromatography , which uses positive pressure to accelerate solvent flow, is the preferred preparative technique.[10][11]

Part 2: Experimental Workflow & Protocols

The purification process is a logical sequence beginning with small-scale analysis to define the separation parameters, followed by the preparative-scale column purification.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Preparative Purification cluster_2 Phase 3: Analysis & Isolation TLC_Analysis 1. Crude Sample Analysis (TLC Screening) Solvent_Opt 2. Solvent System Optimization TLC_Analysis->Solvent_Opt Iterative Testing Col_Pack 3. Column Packing (Silica Gel) Solvent_Opt->Col_Pack Optimal solvent system determined Sample_Load 4. Sample Loading (Dry or Wet) Col_Pack->Sample_Load Elution 5. Flash Chromatography Elution Sample_Load->Elution Frac_Collect 6. Fraction Collection Elution->Frac_Collect Frac_Analysis 7. Fraction Analysis (TLC) Frac_Collect->Frac_Analysis Pooling 8. Pool Pure Fractions Frac_Analysis->Pooling Evaporation 9. Solvent Evaporation Pooling->Evaporation Final_QC 10. Final Purity Analysis (NMR, GC-MS) Evaporation->Final_QC

Figure 1: Overall workflow for the purification of 2-Butyl-5-methylthiophene.
Protocol 1: Method Development with Thin-Layer Chromatography (TLC)

Before committing to a large-scale column, TLC is used to identify a mobile phase that provides good separation between the target compound and its impurities. The goal is to find a solvent system where the target compound has an Rƒ (Retardation factor) of approximately 0.25-0.35 .

Materials:

  • Silica gel TLC plates (e.g., glass-backed, F₂₅₄ indicator)

  • Crude reaction mixture containing 2-Butyl-5-methylthiophene

  • TLC development chambers

  • A range of solvents: Hexanes (or Heptane), Ethyl Acetate (EtOAc), Dichloromethane (DCM)

  • UV lamp (254 nm) and/or an iodine staining chamber

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude mixture in a volatile solvent (e.g., DCM).

  • Spotting: Using a capillary tube, spot the dissolved sample onto the baseline of a TLC plate.

  • Solvent Screening:

    • Start Point: Begin with 100% Hexanes. Develop the plate. The target compound will likely have an Rƒ near zero.

    • Increasing Polarity: Prepare solvent systems with increasing polarity. A good starting point is to add a small percentage of a more polar solvent like Ethyl Acetate or Dichloromethane. Test systems such as:

      • 99:1 Hexanes:EtOAc

      • 98:2 Hexanes:EtOAc

      • 95:5 Hexanes:EtOAc

      • 98:2 Hexanes:DCM

    • Development: Place the spotted TLC plate in a chamber containing a small amount of the chosen solvent system. Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp. If spots are not UV-active, use an iodine chamber.

  • Analysis: Calculate the Rƒ value for each spot (Rƒ = distance traveled by spot / distance traveled by solvent front). The optimal system will show clear separation between the target spot (desired Rƒ ~0.3) and other spots.

Protocol 2: Preparative Flash Column Chromatography

This protocol assumes a standard glass column and uses air pressure to facilitate solvent flow.

Materials & Reagents:

  • Glass chromatography column with a stopcock

  • Silica gel (for flash chromatography, e.g., 230-400 mesh)

  • Sand (washed)

  • Optimal mobile phase determined from TLC

  • Crude sample mixture

  • Collection vessels (test tubes or flasks)

  • Pressurized air or nitrogen source with a regulator

Procedure:

  • Column Packing (Wet Slurry Method):

    • Secure the column vertically to a clamp stand. Add a small plug of cotton or glass wool at the bottom, followed by a ~1 cm layer of sand.

    • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% Hexanes). Use approximately 30-50 g of silica for every 1 g of crude mixture, depending on separation difficulty.[3]

    • With the stopcock open and a flask underneath to collect the solvent, pour the slurry into the column. Use a funnel to guide the slurry.

    • Gently tap the side of the column to ensure even packing and dislodge any air bubbles. Add more solvent as needed to prevent the silica bed from running dry.

    • Once the silica has settled, add a ~1 cm layer of sand on top to protect the silica bed during sample and solvent addition.

    • Drain the solvent until the level is just at the top of the sand layer. Never let the silica bed run dry.

  • Sample Loading:

    • Wet Loading (for liquid samples): Dissolve the crude sample in the minimum amount of the mobile phase. Carefully pipette this concentrated solution onto the top of the sand layer. Open the stopcock and allow the sample to absorb into the silica bed. Wash with a very small amount of solvent 1-2 times, allowing each wash to absorb fully.

    • Dry Loading (recommended for better resolution): Dissolve the crude sample in a volatile solvent (e.g., DCM). Add a small amount of silica gel (~1-2 times the mass of the crude sample) and evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder.[12] Carefully add this powder to the top of the column.

  • Elution:

    • Carefully fill the column with the mobile phase.

    • Connect the pressure source to the top of the column and apply gentle pressure (5-10 psi) to initiate a steady flow of solvent.

    • Isocratic Elution: If the TLC showed excellent separation with one solvent system, continue eluting with that same system throughout the process.

    • Gradient Elution: If impurities are close to the product, a gradient may be necessary. Start with a low-polarity solvent (e.g., 100% Hexanes) and gradually increase the percentage of the more polar solvent (e.g., from 1% EtOAc to 5% EtOAc) over time. This helps elute faster-moving nonpolar impurities first, then the product, followed by slower-moving polar impurities.[13]

  • Fraction Collection & Analysis:

    • Begin collecting the eluent in fractions (e.g., 10-20 mL per test tube).

    • Systematically spot every few fractions on a TLC plate to monitor the separation. Develop the TLC plate with the elution solvent.

    • Identify the fractions containing the pure target compound (single spot at the correct Rƒ).

    • Combine the pure fractions into a clean, pre-weighed flask.

  • Product Isolation:

    • Remove the solvent from the pooled fractions using a rotary evaporator.

    • Place the flask under high vacuum to remove any residual solvent.

    • Determine the yield and confirm the purity using analytical methods like NMR and/or GC-MS.

Part 3: Troubleshooting & Validation

A robust protocol includes anticipating and resolving common issues.[14]

IssuePotential Cause(s)Recommended Solution(s)
Poor Separation / Overlapping Bands - Incorrect mobile phase polarity.- Column overloaded with sample.- Poor column packing (channels or cracks).- Re-optimize the solvent system using TLC.- Use a larger column or less sample.- Repack the column carefully, ensuring no air bubbles. Use the dry loading method for sharper bands.
Compound Won't Elute - Mobile phase is not polar enough.- Compound may be degrading on the silica (if acidic).- Gradually increase the polarity of the mobile phase (gradient elution).[14]- Test compound stability on a TLC plate. If it degrades, consider using deactivated silica or a different adsorbent like alumina.
Cracked or Dry Column Bed - The solvent level dropped below the top of the silica bed.- This is often irreversible and requires repacking the column. Always keep the silica bed wetted with solvent.
High Back Pressure - Column frit is clogged.- Particulate matter in the sample or solvent.- Back-flush the column if possible.[13]- Ensure the sample is fully dissolved and filtered if necessary. Use high-purity solvents.

Part 4: Visualizing the Separation Principle

The separation of 2-Butyl-5-methylthiophene from a more polar impurity is based on differential adsorption to the polar silica stationary phase.

Figure 2: Principle of separating nonpolar 2-Butyl-5-methylthiophene from a polar impurity on a polar stationary phase.

References

  • Chrom Tech. (2024). Mastering Column Chromatography: Techniques and Tips. [Link]

  • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. [Link]

  • LCGC International. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. [Link]

  • Hawach Scientific. (2025). Normal Phase HPLC Column and Reverse Phase HPLC Column. [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 528246, 2-Butyl-5-methylthiophene. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link]

  • Dr. Maisch GmbH. (n.d.). Normal Phase. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. [Link]

  • Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. [Link]

  • Chrom Tech. (2025). Reverse Phase Chromatography Techniques. [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. [Link]

  • Chrom Tech. (2024). Flash Chromatography Explained: A Comprehensive Guide. [Link]

  • Wikipedia. (n.d.). Aqueous normal-phase chromatography. [Link]

  • FlavScents. (2026). 2-butyl-5-methyl thiophene. [Link]

  • University of Victoria, Department of Chemistry. (n.d.). Column chromatography. [Link]

Sources

NMR spectroscopy techniques for analyzing 2-Butyl-5-methylthiophene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-NMR-TP-045

Executive Summary

2-Butyl-5-methylthiophene (CAS: N/A for specific isomer, generic alkylthiophenes widely used) represents a class of dialkylthiophenes critical in flavor chemistry (meaty/allium notes) and organic semiconductor synthesis. Its structural elucidation presents a specific challenge: distinguishing the 2,5-substitution pattern from the 2,3- or 2,4-isomers, and resolving the close chemical shifts of the ring protons (H3/H4) caused by the similar electronic effects of the methyl and butyl groups.

This guide provides a validated protocol for the structural assignment and quantitative purity analysis (qNMR) of 2-butyl-5-methylthiophene. It moves beyond standard 1D acquisition, utilizing NOESY for regiochemical assignment and qNMR for potency determination.

Structural Analysis Strategy

The "Symmetry Trap" and Regiochemistry

The primary analytical risk with dialkylthiophenes is misidentifying the substitution pattern.

  • 2,5-disubstitution: Leaves H3 and H4. These protons are vicinal. Expected Coupling (

    
    ): 3.5 – 3.8 Hz .
    
  • 2,3-disubstitution: Leaves H4 and H5. These protons are vicinal. Expected Coupling (

    
    ): 4.8 – 5.2 Hz .
    
  • 2,4-disubstitution: Leaves H3 and H5. These are meta-positioned. Expected Coupling (

    
    ): 1.5 – 1.7 Hz .
    

Critical Insight: A standard 1H spectrum showing two doublets with


 Hz confirms the 2,5-isomer. However, because the methyl and butyl groups exert similar inductive (+I) effects, H3 and H4 often appear as a tightly coupled second-order AB system  rather than distinct first-order doublets.
Workflow Visualization

The following decision tree outlines the logical flow for confirming the structure and purity.

NMR_Workflow Start Sample: Crude 2-Butyl-5-methylthiophene Screening 1H NMR (CDCl3) Check Ring Region (6.5-6.8 ppm) Start->Screening Decision Coupling Constant Analysis Screening->Decision Iso25 J = 3.5 Hz (2,5-Isomer confirmed) Decision->Iso25 Target Iso23 J = 5.0 Hz (2,3-Isomer) Decision->Iso23 Impurity Iso24 J = 1.5 Hz (2,4-Isomer) Decision->Iso24 Impurity NOESY 1D NOESY / 2D NOESY Assign H3 vs H4 Iso25->NOESY qNMR qNMR Purity Assay (d1 > 5*T1) NOESY->qNMR

Figure 1: Structural elucidation workflow distinguishing thiophene regioisomers via coupling constants.

Experimental Protocols

Sample Preparation

The choice of solvent is critical.[1][2] While Chloroform-d (CDCl


)  is standard, Benzene-d

(C

D

)
is superior for alkylthiophenes if signal overlap occurs in the aliphatic region (0.8–2.8 ppm) due to the aromatic solvent induced shift (ASIS) effect.

Standard Protocol (CDCl


): 
  • Mass: Weigh 15–20 mg of analyte into a clean vial.

  • Solvent: Add 0.6 mL CDCl

    
     (containing 0.03% TMS).
    
  • Filtration: If any turbidity exists, filter through a glass wool plug directly into the 5mm NMR tube.

  • Inert Atmosphere: If the sample is for long-term storage, flush the tube with Argon; thiophenes can oxidize slowly to sulfoxides/sulfones.

Acquisition Parameters (Bruker/Varian Standard)

To ensure data integrity for both structural assignment and preliminary purity checks, use these parameters:

ParameterStructural 1HQuantitative 1H (qNMR)13C {1H}
Pulse Angle 30° (zg30)90° (zg)30°
Relaxation Delay (d1) 1.0 s30.0 s (Critical)2.0 s
Acquisition Time (aq) 3–4 s4 s1.0 s
Spectral Width 12 ppm (-1 to 11)20 ppm (include IS*)240 ppm
Scans (ns) 1664512+
Temperature 298 K298 K298 K

*IS = Internal Standard

Data Interpretation & Assignments

1H NMR Assignment (CDCl , 400 MHz)

The spectrum will display two distinct regions: the aromatic thiophene protons and the aliphatic alkyl chains.

PositionShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment Logic
H3 6.55Doublet (d)1H3.5Ring proton adjacent to Butyl (pos 2).[3]
H4 6.50Doublet (d)1H3.5Ring proton adjacent to Methyl (pos 5).[3]

-CH

2.75Triplet (t)2H7.5Methylene attached to ring (C2).
5-CH

2.42Singlet (s)**3H< 1.0Methyl attached to ring (C5).

-CH

1.65Quintet (m)2H7.5Internal butyl chain.

-CH

1.40Sextet (m)2H7.5Internal butyl chain.

-CH

0.93Triplet (t)3H7.3Terminal methyl of butyl group.

*Note: H3 and H4 shifts are very close. In lower field instruments (<300 MHz), this may appear as a singlet or a "roofed" AB system. H3 is typically slightly downfield of H4 due to the steric deshielding of the larger butyl group, but this must be confirmed via NOESY. **Note: The 5-CH


 may show fine allylic coupling (

Hz) to H4, appearing as a broad singlet or fine doublet.
Regiochemistry Confirmation (NOESY)

To definitively assign H3 vs H4:

  • Experiment: 1D Selective NOESY or 2D NOESY.

  • Irradiation: Irradiate the Methyl singlet at 2.42 ppm.

  • Result: You should observe a strong NOE enhancement only at the H4 signal (~6.50 ppm).

  • Validation: Irradiate the

    
    -CH
    
    
    
    triplet at 2.75 ppm. Enhancement should be seen at the H3 signal (~6.55 ppm).

Quantitative NMR (qNMR) Protocol for Purity

For drug development or standard preparation, absolute purity must be established.[4]

Internal Standard Selection

Do not use TMS for quantification due to volatility.

  • Recommended: Dimethyl sulfone (DMSO

    
    ) .
    
    • Shift: 3.15 ppm (Singlet).

    • Benefit: Does not overlap with thiophene alkyls (0.9-2.8) or aromatics (6.5).

    • Non-volatile, stable, non-hygroscopic.

qNMR Workflow
  • Weighing: Accurately weigh ~10 mg of 2-Butyl-5-methylthiophene (

    
    ) and ~5 mg of Dimethyl sulfone (
    
    
    
    ) into the same vial. Precision:
    
    
    mg.
  • Dissolution: Dissolve in CDCl

    
    .
    
  • Acquisition: Use the qNMR parameters listed in Section 3.2. d1 = 30s is non-negotiable to allow full relaxation of the methyl protons (

    
    s).
    
  • Processing: Phase manually. Baseline correct.

  • Calculation:



Where:

  • 
     = Integral Area
    
  • 
     = Number of protons (IS=6, Sample=1 for H3/H4 or 3 for Methyl)
    
  • 
     = Molecular Weight
    
  • 
     = Purity of Internal Standard (usually 99.9%)
    

Troubleshooting & Common Pitfalls

Water Interference

Water in CDCl


 appears at ~1.56 ppm, which directly overlaps with the 

-CH

multiplet of the butyl chain.
  • Solution: Use "dry" ampoules of CDCl

    
     or add activated molecular sieves (4Å) to the tube 1 hour prior to acquisition. Alternatively, use C
    
    
    
    D
    
    
    (Water peak shifts to ~0.4 ppm).[5]
Spinning Sidebands

Thiophenes have high refractive indices. Poor shimming or high spin rates can cause "spinning sidebands" (satellite peaks) that mimic impurities.

  • Check: Measure the distance of the satellite from the main peak in Hz. If it matches the spin rate (e.g., 20 Hz), it is an artifact.

  • Fix: Turn off sample spinning for high-resolution 2D or qNMR experiments.

Oxidation

Thiophenes can oxidize to thiophene-1-oxides or sulfones upon prolonged air exposure.

  • Indicator: Look for new doublets downfield (6.8–7.2 ppm) and a shift of the methyl group to ~2.1 ppm.

References

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

  • Reich, H. J. (2024).[2] Structure Determination Using NMR: Thiophene Coupling Constants. University of Wisconsin-Madison. [Link] (Note: Link directs to the archived Hans Reich collection hosted by Organic Chemistry Data).

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[4] Journal of Medicinal Chemistry. [Link]

  • AIST Spectral Database (SDBS). General Thiophene Spectral Data. National Institute of Advanced Industrial Science and Technology. [Link]

Sources

Application Note: Structural Elucidation of 2-Butyl-5-methylthiophene via GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in petrochemical analysis, flavor chemistry, and pharmaceutical intermediate profiling. It details the structural elucidation of 2-Butyl-5-methylthiophene using Gas Chromatography-Mass Spectrometry (GC-MS), focusing on mechanistic fragmentation pathways and robust identification protocols.


H

S)

Abstract

Alkylthiophenes are critical markers in petroleum characterization (sulfur speciation) and potent flavor compounds in food chemistry. This guide provides a definitive protocol for the analysis of 2-Butyl-5-methylthiophene , distinguishing it from isomeric congeners through specific mass spectral fragmentation patterns. We demonstrate that the interplay between benzylic


-cleavage  (yielding m/z 111) and the McLafferty rearrangement  (yielding m/z 112) serves as a self-validating molecular fingerprint.

Introduction

The identification of substituted thiophenes requires precise differentiation between alkyl chain isomers (e.g., n-butyl vs. iso-butyl). While the molecular ion (M


) confirms the molecular weight, it does not reveal the substitution pattern.

For 2-Butyl-5-methylthiophene (MW 154.27 Da), the alkyl side chain at the 2-position dictates the fragmentation physics.[1] Under Electron Ionization (70 eV), the molecule undergoes predictable bond scissions driven by the stability of the resulting thienyl cations. This protocol outlines the experimental conditions and interprets the resulting mass spectrum to ensure high-confidence identification.

Experimental Protocol

Sample Preparation[2]
  • Matrix: Volatile solvent (e.g., Hexane, Dichloromethane, or Isooctane).

  • Concentration: 10–50 µg/mL (ppm).

  • Pre-treatment: If analyzing from complex matrices (e.g., crude oil or essential oils), perform Solid Phase Extraction (SPE) using a silica cartridge to fractionate the aromatic/sulfur compounds from bulk aliphatics.[1]

GC-MS Instrument Conditions

This method utilizes a standard non-polar capillary column, ideal for separating alkylthiophene isomers based on boiling point and van der Waals interactions.[1]

ParameterSettingRationale
Inlet Temp 250°CEnsures rapid volatilization without thermal degradation.
Injection Mode Splitless (1 min)Maximizes sensitivity for trace analysis.
Column 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms)Standard phase for aromatic separation.[1]
Dimensions 30 m × 0.25 mm × 0.25 µmBalanced resolution and capacity.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Maintains consistent retention times.
Oven Program 50°C (1 min) → 10°C/min → 280°C (5 min)Slow ramp separates closely eluting isomers.
Transfer Line 280°CPrevents condensation of less volatile S-compounds.
Ion Source EI (70 eV) @ 230°CStandard ionization energy for reproducible fragmentation.
Scan Range m/z 40–300Covers low mass fragments and molecular ion.

Results & Discussion: Fragmentation Analysis

The mass spectrum of 2-Butyl-5-methylthiophene is characterized by a distinct molecular ion and two dominant fragmentation pathways. Understanding these mechanisms is crucial for distinguishing this specific isomer.

Key Diagnostic Ions
Ion (m/z)IdentityOrigin/MechanismRelative Abundance
154 [M]

Molecular Ion (C

H

S)
Moderate (20-40%)
111 [M − C

H

]

Base Peak. Benzylic

-cleavage of the butyl chain.
High (100%)
112 [M − C

H

]

McLafferty Rearrangement. Loss of propene.Significant (30-60%)
139 [M − CH

]

Loss of methyl group (from ring or chain end).Low (<10%)
97 [C

H

S]

Methylthiophene cation (Ring degradation).Moderate
Mechanistic Pathways

The two primary pathways that validate the structure are Benzylic Cleavage and the McLafferty Rearrangement .[1]

Pathway A: Benzylic

-Cleavage (Formation of m/z 111)

The bond beta to the aromatic thiophene ring is the weakest due to the resonance stabilization of the resulting cation.

  • Process: The 2-butyl group (-CH

    
    -CH
    
    
    
    -CH
    
    
    -CH
    
    
    ) cleaves between the
    
    
    and
    
    
    carbons.
  • Loss: A propyl radical (•Cngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    H
    
    
    
    , 43 Da) is ejected.
  • Product: A resonance-stabilized (5-methylthienyl)methyl cation (m/z 111).

  • Significance: This peak is typically the Base Peak (100% intensity) for n-alkylthiophenes with chains longer than ethyl.

Pathway B: McLafferty Rearrangement (Formation of m/z 112)

This pathway is specific to alkyl chains with a ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-hydrogen, confirming the presence of an n-butyl group (or at least a chain 

3 carbons).
  • Process: A six-membered transition state allows the transfer of a

    
    -hydrogen from the butyl chain to the thiophene ring (or sulfur).
    
  • Loss: A neutral propene molecule (C

    
    H
    
    
    
    , 42 Da) is eliminated.
  • Product: A radical cation (m/z 112), likely an isomer of ethyl-methyl-thiophene or a ring-protonated species.

  • Significance: The presence of this even-mass ion is a "fingerprint" for the n-butyl chain. Isomers like tert-butyl thiophene cannot undergo this rearrangement (lacking

    
    -hydrogens) and will not show this peak.
    
Fragmentation Pathway Diagram

G M Molecular Ion [M]+• m/z 154 BetaCleave Benzylic β-Cleavage M->BetaCleave McLafferty McLafferty Rearrangement M->McLafferty MethylLoss Methyl Loss M->MethylLoss Ion111 Base Peak (5-methylthienyl)methyl cation m/z 111 BetaCleave->Ion111 Dominant Path NeutralPropyl Loss of Propyl Radical (- •C3H7) BetaCleave->NeutralPropyl Ion112 Rearrangement Ion [M - Propene]+• m/z 112 McLafferty->Ion112 Diagnostic Path NeutralPropene Loss of Neutral Propene (- C3H6) McLafferty->NeutralPropene Ion139 [M - CH3]+ m/z 139 MethylLoss->Ion139

Caption: Fragmentation logic for 2-Butyl-5-methylthiophene. The competition between β-cleavage (m/z 111) and McLafferty rearrangement (m/z 112) is diagnostic.

Validation & Troubleshooting ("Self-Validating System")

To ensure the peak identified is indeed 2-Butyl-5-methylthiophene and not an isomer (e.g., 2-Isobutyl-5-methylthiophene), apply this logic check:

  • Check m/z 112 Intensity:

    • If Present: Confirms a

      
      -hydrogen is available and accessible.[2] Consistent with n-butyl.
      
    • If Absent/Very Weak: Suspect a branched chain (e.g., tert-butyl) or a chain < 3 carbons.[1]

  • Check m/z 139 (M-15):

    • If Dominant: Suspect tert-butyl substitution. The loss of a methyl group from a tert-butyl is highly favorable (forming a tertiary carbocation), often outcompeting the benzylic cleavage.

    • If Weak: Consistent with n-butyl, where methyl loss is energetically unfavorable compared to propyl loss.

  • Retention Time:

    • On non-polar columns (DB-5), n-alkyl isomers typically elute later than their branched counterparts due to better surface area contact with the stationary phase.[1]

References

  • NIST Chemistry WebBook. Thiophene, 2-butyl-5-methyl- Mass Spectrum. National Institute of Standards and Technology.[3][4][5] [Link] (Note: While specific entries vary, NIST is the authoritative source for standard ionization data.)

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (The definitive text on rearrangement mechanisms like the McLafferty rearrangement.)
  • Sinninghe Damsté, J. S., et al. (1989).[1] "C25 and C30 Highly Branched Isoprenoid Thiophenes in Recent Sediments." Organic Geochemistry. (Detailed discussion on alkylthiophene fragmentation in geological samples.)

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Butyl-5-methylthiophene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-Butyl-5-methylthiophene (CAS: 2-Butyl-5-methylthiophene derivatives often used in flavor/fragrance and electronic materials) presents a classic challenge in heteroaromatic functionalization: controlling regioselectivity on an electron-rich ring while preventing polymerization or ring-opening.

This guide addresses the two primary industrial and laboratory routes:

  • The "Classic" Two-Step: Friedel-Crafts Acylation followed by Carbonyl Reduction.

  • The "Direct" Metal-Catalyzed: Kumada/Suzuki Cross-Coupling.

We have structured this as a troubleshooting database. Navigate to the specific symptom or process stage relevant to your current experiment.

Module 1: The Acylation/Reduction Route (Recommended)

Context: This is the most robust method for avoiding skeletal rearrangements of the butyl chain. Direct alkylation with


-butyl halides often leads to sec-butyl or iso-butyl isomers due to carbocation rearrangement. Acylation locks the carbon chain structure.
Phase A: Friedel-Crafts Acylation

Reaction: 2-Methylthiophene + Butyryl Chloride (


 or 

)

2-Butyryl-5-methylthiophene.
Critical Diagram: Regioselectivity & Competition

The following logic flow illustrates why you might observe isomeric impurities.

AcylationPathways Start 2-Methylthiophene Intermediate2 Sigma Complex (Pos 5 Attack) Start->Intermediate2 Major Pathway (Sterically favored) Intermediate3 Sigma Complex (Pos 3/4 Attack) Start->Intermediate3 Minor Pathway (Steric clash) Reagent Butyryl Chloride + Lewis Acid Reagent->Start ProductMajor 2-Butyryl-5-methylthiophene (Target) Intermediate2->ProductMajor -H+ ProductMinor 3-Butyryl-5-methylthiophene (Isomer Impurity) Intermediate3->ProductMinor -H+

Caption: Electrophilic attack at Position 5 is favored due to resonance stabilization and distance from the methyl group. Attack at Position 3/4 yields minor isomeric impurities.

Troubleshooting Guide: Acylation
SymptomRoot CauseDiagnostic & Fix
Product contains iso-butyl group Wrong Reagent Choice. You likely attempted direct alkylation with butyl halide/Lewis Acid.Fix: Switch to Acylation. Primary carbocations rearrange; acylium ions do not.
Dark/Black Tar Formation Polymerization. Thiophenes are acid-sensitive. Strong Lewis acids (

) can initiate cationic polymerization.
Fix: Switch to milder Lewis acids like

or control temperature strictly (< 0°C). Add the catalyst slowly to the substrate, not vice-versa.
NMR shows ~5-10% Isomer 3-Position Attack. Higher temperatures overcome the activation energy barrier for the less favored 3-position.Fix: Lower reaction temperature (-10°C to 0°C). Use a solvent that complexes the catalyst (e.g., Nitromethane) to moderate reactivity.
Phase B: Carbonyl Reduction (Wolff-Kishner)

Reaction: 2-Butyryl-5-methylthiophene +


/KOH 

2-Butyl-5-methylthiophene.
Critical Diagram: Reduction Failure Modes

WolffKishnerFailures Ketone Ketone Intermediate Hydrazone Hydrazone Ketone->Hydrazone + N2H4 Alcohol Secondary Alcohol (Incomplete Red.) Ketone->Alcohol Trace H2O / Weak Base Azine Azine Side Product (Dimerization) Hydrazone->Azine + Ketone (Low N2H4) Target 2-Butyl-5-methylthiophene Hydrazone->Target KOH / Heat / -N2

Caption: The critical failure in Wolff-Kishner is Azine formation (yellow solids) due to insufficient hydrazine excess.

Troubleshooting Guide: Reduction
SymptomRoot CauseDiagnostic & Fix
Yellow Solid Precipitate Azine Formation. The hydrazone intermediate reacted with unreacted ketone instead of decomposing.Fix: Use a large excess of hydrazine hydrate (3-5 equiv). Ensure water is distilled off before ramping to high temperature (

C).
Sticky Oil / OH-stretch in IR Incomplete Reduction. Formation of the secondary alcohol (2-(1-hydroxybutyl)-5-methylthiophene).Fix: This occurs if the temperature is too low or base is old (wet). Ensure reaction reaches 180-200°C (use Ethylene Glycol or Diethylene Glycol).
Loss of Product (Volatile) Steam Distillation. The product is somewhat volatile and non-polar.Fix: During the high-temp phase, the product may co-distill with the solvent. Check your distillate trap; the product might be floating on top of the water/hydrazine distillate.

Module 2: The Organometallic Route (Cross-Coupling)

Context: Used when specific functional group tolerance is needed or to avoid acidic conditions.[1] Reaction: 2-Bromo-5-methylthiophene + Butylmagnesium Bromide (Kumada) or Butylboronic Acid (Suzuki).

Expert Insight: The "Halogen Dance" Trap

If you attempt to synthesize the precursor via lithiation (e.g., 2-bromo-5-methylthiophene +


-BuLi), be warned: Thiophenes undergo Halogen Dance  (base-catalyzed halogen migration). The lithium may exchange with the bromine, or the bromine may migrate to the 3-position or 4-position, leading to a scrambled product mixture [1].
Troubleshooting Guide: Cross-Coupling
SymptomRoot CauseDiagnostic & Fix
Product contains Octane Homocoupling of Grignard. Butyl-MgBr coupled with itself (Wurtz-type coupling).Fix: Add the Grignard reagent slowly to the catalyst/thiophene mixture. Use a catalyst ligand that favors cross-coupling (e.g., dppp).
Product contains Bithiophene Homocoupling of Substrate. 2-bromo-5-methylthiophene coupled with itself.Fix: This suggests the catalyst is oxidizing the substrate faster than transmetallation occurs. Increase the concentration of the Grignard reagent slightly or change Pd/Ni source.
Low Yield / Unreacted Bromide

-Hydride Elimination.
The butyl group has

-hydrogens. Alkyl-Palladium species are prone to eliminating alkene (1-butene) and reducing the ring (hydrodehalogenation).
Fix: Switch to Kumada Coupling with Nickel catalysts (e.g.,

), which are faster at reductive elimination than

-hydride elimination for alkyl chains [2].

FAQ: Frequently Asked Questions

Q: Can I use 2-methylthiophene and 1-chlorobutane with


? 
A: Strongly Discouraged.  Primary alkyl halides rearrange under Friedel-Crafts conditions. You will obtain a mixture of 2-(sec-butyl)-5-methylthiophene and the target n-butyl product. The separation of these isomers is extremely difficult by distillation. Use the Acylation/Reduction route.[1][2][3]

Q: Why is my final product turning brown upon storage? A: Thiophenes are sensitive to photo-oxidation and acid traces. Ensure your final distillation was neutralized. Store under nitrogen/argon in amber glass. The brown color is often oligomerization initiated by trace acid or singlet oxygen.

Q: Which route is "Greener"? A: The Acylation/Reduction route generates stoichiometric aluminum/tin waste and hydrazine waste. The Kumada coupling generates magnesium salts.[4] For large scale, Acylation is often preferred due to lower material costs, provided the waste streams are managed. For small scale/medicinal chemistry, Kumada is faster and cleaner.

References

  • Froehlich, J., Hametner, C., & Kalt, W. (1996). Synthesis of Trisubstituted Thiophenes via a Halogen Dance Reaction at 2-Bromo-5-methylthiophene.[5] ResearchGate.

  • Kumada Coupling Overview. (2023). Kumada Cross-Coupling Reaction - Alfa Chemistry.

  • Friedel-Crafts Regioselectivity. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange.

  • Wolff-Kishner Mechanisms. (2020).[1] Wolff–Kishner reduction - L.S.College.

Sources

Technical Support Center: Purification of 2-Butyl-5-methylthiophene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

2-Butyl-5-methylthiophene is a critical intermediate used in both flavor chemistry (nutty/roasted profiles) and organic electronics (semiconductor precursors). Its purity is non-negotiable; trace isomers or metal catalysts can quench fluorescence in electronic applications or introduce off-notes in flavor formulations.

This guide moves beyond standard textbook procedures, addressing the specific physicochemical challenges of separating 2,5-disubstituted thiophenes from their stubborn regioisomers (2,3- or 2,4-isomers) and polymerization byproducts.

Target Molecule Data
PropertyValueCritical Note
CAS No. 111510-96-4Verify specific isomer (n-butyl vs. sec-butyl).[1][2][3]
Boiling Point ~200–201°C (at 760 mmHg)Do not distill at atm pressure. Thermal degradation risk.[1][2]
Appearance Colorless to pale yellow liquidPink/Red indicates oxidation or polymerization.[1]
Major Impurities Regioisomers, Poly-alkylates, Thiophene oligomersIsomers often co-distill due to <2°C BP difference.[1]

Diagnostic Module: Know Your Enemy

Before initiating purification, you must identify the nature of your impurities. Standard TLC is often insufficient for alkylthiophene isomers.

Recommended Analytical Workflow
  • GC-MS (Gas Chromatography-Mass Spectrometry): The gold standard.

    • Senior Tip: Isomers (e.g., 2-butyl-3-methylthiophene) will have identical molecular weights (m/z 154). You must rely on Retention Indices (RI) . The 2,5-isomer generally elutes later than 2,3-isomers on polar columns (e.g., DB-Wax) due to symmetry and packing.

  • 1H-NMR:

    • Look for the thiophene ring protons.

    • 2,5-substitution: Shows two distinct singlets or doublets (if coupling exists) but simplified symmetry.

    • 2,3-substitution: Shows two doublets with characteristic thiophene coupling constants (

      
       Hz).
      

Primary Purification: Vacuum Fractional Distillation[1]

For crude mixtures (<90% purity), distillation is the most efficient bulk purification method. However, the high boiling point (~201°C) necessitates high vacuum to prevent ring opening or polymerization.

Protocol: High-Efficiency Vacuum Fractionation

Objective: Remove heavy poly-alkylated byproducts and light starting materials.

  • Setup: Use a Vigreux column (minimum 20cm) or a spinning band column for maximum theoretical plates.

  • Atmosphere: Flush system with Nitrogen/Argon. Thiophenes oxidize to sulfoxides/sulfones or polymerize in air at high temps.

  • Pressure: Reduce pressure to 1–5 mmHg .

    • Target BP: At 5 mmHg, the boiling point should drop to approximately 75–85°C .

  • Collection:

    • F1 (Foreshot): Discard first 5-10%. Contains unreacted thiophene/halides.

    • F2 (Heart Cut): Collect stable plateau.

    • F3 (Tails): Stop when temp spikes. Residue contains di-butylated species and tars.

Troubleshooting Distillation:

  • Issue: "The liquid is bumping violently." -> Fix: Use a magnetic stir bar and a capillary bleed or high-quality boiling chips. Thiophenes have low surface tension.

  • Issue: "Product is turning red in the receiving flask." -> Fix: Oxygen leak. Grease all joints and re-purge with Argon.

Advanced Purification: Argentation Chromatography[1][4][5]

The "Senior Scientist" Solution: When fractional distillation fails to separate the 2,5-isomer from the 2,3-isomer (due to boiling point similarities), you must exploit their electronic differences.

Argentation Chromatography (Silver Nitrate impregnated Silica) is the industry secret for this. The Ag+ ions form reversible


-complexes with the thiophene ring. Steric hindrance from the alkyl groups affects this binding strength.
Mechanism Visualization

The 2,5-disubstituted isomer has alkyl groups flanking the sulfur, creating steric hindrance that weakens the Ag-Thiophene interaction compared to the more exposed 2,3-isomer. Therefore, 2,5-isomers elute FASTER .

ArgentationMechanism Mixture Crude Mixture (2,5- & 2,3-Isomers) AgSilica AgNO3-Silica Stationary Phase (Ag+ ions) Mixture->AgSilica Load Column Interaction Pi-Complexation Event AgSilica->Interaction Result25 2,5-Isomer (Steric Hindrance) Interaction->Result25 Weak Binding (Ag+ blocked by Butyl/Methyl) Result23 2,3-Isomer (Strong Complexation) Interaction->Result23 Strong Binding (Exposed Ring) Elution Elution Order Result25->Elution Elutes FIRST Result23->Elution Elutes SECOND

Caption: Separation logic of Argentation Chromatography based on steric hindrance of pi-complexation.

Protocol: Preparation of 10% AgNO3-Silica
  • Dissolve: Dissolve 10g of Silver Nitrate (

    
    ) in 50mL of Acetonitrile (or water, though organic solvents are easier to remove).
    
  • Slurry: Add 100g of activated Silica Gel (230–400 mesh) to the solution.

  • Evaporate: Rotary evaporate the solvent in the dark (Ag is light sensitive!).

  • Dry: Dry the resulting powder in a vacuum oven at 80°C for 4 hours. Result: A free-flowing white powder.

  • Run Column: Pack column in Hexane. Elute with a gradient of Hexane -> 5% Ethyl Acetate/Hexane.

    • Note: Wrap the column in aluminum foil to prevent silver reduction (blackening) by light.

Troubleshooting & FAQ

Q1: My product has a persistent pink/red hue even after distillation.

Diagnosis: This is the "Thiophene Pink" phenomenon, caused by trace oxidation forming thiophene-1,1-dioxides or oligomers. Fix:

  • Dissolve product in Hexane.

  • Wash with 10% NaOH (removes acidic polymerization catalysts).

  • Wash with Sodium Thiosulfate solution (reducing agent).

  • Dry over

    
     and filter through a small plug of basic alumina.
    
Q2: I see a "ghost peak" in GC-MS that matches my product's mass.

Diagnosis: Likely the 2-butyl-3-methylthiophene isomer. Fix: Do not rely on distillation. Use the Argentation Chromatography protocol described in Section 4. The 2,5-isomer will elute first.

Q3: Can I use crystallization?

Diagnosis: 2-Butyl-5-methylthiophene is a liquid at room temperature.[2][3] Fix: Crystallization is only possible at very low temperatures (<-40°C) and is generally inefficient for separating structural isomers of this type. Stick to distillation and chromatography.

Decision Matrix for Purification

Use this logic flow to determine the correct step for your current purity level.

PurificationFlow Start Crude Reaction Mixture Check Diagnostic: GC-MS / TLC Start->Check Distill Vacuum Distillation (1-5 mmHg) Check->Distill Bulk Impurities present IsomerCheck Isomer Purity > 98%? Distill->IsomerCheck AgColumn Argentation Chromatography (AgNO3-Silica) IsomerCheck->AgColumn No (Isomers detected) Final Pure 2-Butyl-5-methylthiophene IsomerCheck->Final Yes Wash Basic Alumina / NaOH Wash (Remove Color) AgColumn->Wash Wash->Final

Caption: Step-by-step decision tree for purifying alkylthiophenes based on impurity profile.

References

  • Vogel's Textbook of Practical Organic Chemistry. (5th Ed). Purification of Thiophene Derivatives.[4][5][6][7] Longman Scientific & Technical.

  • Williams, C. M., & Mander, L. N. (2001). "Chromatography with Silver Nitrate."[8] Tetrahedron, 57(3), 425–447. - Definitive guide on Argentation Chromatography mechanisms.

  • The Good Scents Company. "2-butyl thiophene Properties."[9] - Used for boiling point and organoleptic property verification.

  • Sigma-Aldrich. "2-Methylthiophene Safety & Data." - Reference for general alkylthiophene handling and safety.

Sources

Technical Support Center: Polymerization of 2-Butyl-5-methylthiophene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and troubleshooting of poly(2-Butyl-5-methylthiophene). This guide is designed for researchers, scientists, and professionals in drug development and materials science who are working with this promising conductive polymer. Here, we address common challenges encountered during its polymerization, offering field-proven insights and evidence-based solutions to streamline your experimental workflow and enhance the quality of your results.

Frequently Asked Questions (FAQs) & Troubleshooting

My polymerization of 2-Butyl-5-methylthiophene resulted in a low molecular weight polymer. What are the likely causes and how can I fix this?

Low molecular weight is a frequent issue in the synthesis of conjugated polymers and can stem from several factors. The underlying cause often relates to premature termination of the growing polymer chains.

Causality and Solutions:

  • Impurities in Monomer or Reagents: The monomer, 2-Butyl-5-methylthiophene, must be of high purity. Impurities can act as chain-terminating agents. Similarly, moisture and oxygen can quench the active catalytic species in many polymerization reactions, particularly those involving organometallic intermediates like Grignard reagents.

    • Solution: Purify the monomer by distillation or column chromatography before use. Ensure all solvents and reagents are anhydrous and that the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques.[1]

  • Incorrect Monomer-to-Initiator/Catalyst Ratio: In living or chain-growth polymerizations like Grignard Metathesis (GRIM), the molecular weight is directly proportional to the monomer-to-initiator ratio. An excess of initiator will lead to a larger number of shorter polymer chains.

    • Solution: Carefully calculate and control the stoichiometry of your reactants. Consider performing a series of small-scale reactions to optimize the monomer-to-initiator ratio for your desired molecular weight.

  • Suboptimal Reaction Temperature: Polymerization temperature can significantly impact the rate of propagation versus the rate of termination or side reactions. For instance, in Direct Arylation Polymerization (DArP), higher temperatures can sometimes lead to side reactions that cap the growing chains.

    • Solution: Optimize the reaction temperature. For many nickel-catalyzed cross-coupling reactions, gentle reflux or room temperature is sufficient.[2] For DArP, lowering the reaction temperature may limit defect formation and improve molecular weight.[3]

  • Catalyst Deactivation: The catalyst can deactivate over the course of the reaction, leading to premature termination. This can be caused by impurities or inherent instability of the catalytic species.

    • Solution: Ensure high-purity catalyst and consider a catalyst system known for its stability. In some cases, a slow addition of the catalyst or monomer can help maintain a constant concentration of active species.

The polydispersity index (PDI) of my poly(2-Butyl-5-methylthiophene) is broad. How can I achieve a narrower molecular weight distribution?

A broad PDI indicates a lack of control over the polymerization process, with polymer chains of widely varying lengths being formed. This is often addressed by choosing a polymerization method with "living" characteristics.

Causality and Solutions:

  • Polymerization Mechanism: Step-growth polymerizations, such as some palladium-catalyzed reactions, tend to produce polymers with broader PDIs (typically around 2.0). In contrast, chain-growth polymerizations like GRIM or Kumada Catalyst Transfer Polycondensation (KCTP) can proceed in a "living" manner, yielding polymers with narrow PDIs (often less than 1.5).[4][5][6]

    • Solution: Employ a living polymerization technique. GRIM polymerization using a nickel catalyst like Ni(dppp)Cl₂ is a well-established method for synthesizing regioregular poly(3-alkylthiophene)s with controlled molecular weights and narrow PDIs.[2][6]

  • Slow Initiation: If the rate of initiation is slow compared to the rate of propagation, new chains will be initiated throughout the reaction, leading to a broad distribution of chain lengths.

    • Solution: Choose an initiator/catalyst system that provides rapid and efficient initiation.

  • Chain Transfer Reactions: Side reactions that transfer the growing chain to another species (monomer, solvent, or impurity) will result in a dead polymer chain and the initiation of a new one, broadening the PDI.

    • Solution: Purify all reactants and solvents thoroughly. Select a solvent that is inert under the reaction conditions.

My NMR spectrum indicates poor regioregularity. What is causing this and why is it important?

Regioregularity in poly(3-alkylthiophene)s refers to the stereochemical arrangement of the side chains along the polymer backbone. A high degree of head-to-tail (HT) couplings is crucial for achieving the desired electronic and optical properties, as it promotes a more planar backbone and facilitates intermolecular π-π stacking.[7]

Causality and Solutions:

  • Choice of Polymerization Method: The polymerization method and catalyst system are the primary determinants of regioregularity.

    • Solution: GRIM polymerization and the Rieke method are known to produce highly regioregular poly(3-alkylthiophene)s (often >95% HT).[2][8] Direct Arylation Polymerization (DArP) can sometimes lead to β-defects, which disrupt the conjugation, although conditions can be optimized to minimize these.[3]

  • Monomer Structure: For a monomer like 2-Butyl-5-methylthiophene, polymerization will proceed by coupling at the 2 and 5 positions of the thiophene ring. However, if using a di-halogenated monomer, the choice of halogens can influence the reaction.

The synthesized polymer has poor solubility in common organic solvents. What can I do?

Poor solubility can be a significant hurdle for polymer characterization and device fabrication.

Causality and Solutions:

  • Low Regioregularity: As mentioned, a less ordered structure resulting from poor regioregularity can lead to reduced solubility.[1]

    • Solution: Focus on achieving high regioregularity through the methods described above.

  • Cross-linking: Unwanted side reactions can cause cross-linking of the polymer chains, leading to an insoluble network. This can be triggered by impurities or excessive reaction temperatures.[1]

    • Solution: Ensure high monomer purity and optimize reaction conditions, particularly temperature.

  • Excessively High Molecular Weight: While desirable for some properties, a very high molecular weight can sometimes decrease solubility.[1]

    • Solution: Adjust the monomer-to-initiator ratio to target a slightly lower molecular weight.

Experimental Protocols

Protocol 1: Purification of 2-Butyl-5-methylthiophene Monomer

Objective: To obtain high-purity monomer suitable for controlled polymerization.

Materials:

  • 2-Butyl-5-methylthiophene (as received)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Appropriate distillation apparatus

  • Vacuum pump

Procedure:

  • Dry the crude 2-Butyl-5-methylthiophene over anhydrous MgSO₄ for at least 4 hours.

  • Filter the dried liquid to remove the MgSO₄.

  • Set up a fractional distillation apparatus.

  • Distill the monomer under reduced pressure. Collect the fraction with the expected boiling point.

  • Store the purified monomer under an inert atmosphere and protect it from light.

Protocol 2: GRIM Polymerization of 2-Butyl-5-methylthiophene

Objective: To synthesize regioregular poly(2-Butyl-5-methylthiophene) with controlled molecular weight and a narrow PDI. This protocol is adapted from established methods for similar alkylthiophenes.[2][6]

Materials:

  • Purified 2-bromo-5-butyl-3-methylthiophene (monomer)

  • tert-Butylmagnesium chloride (t-BuMgCl) in a suitable solvent (e.g., 1.0 M in THF)

  • [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • Under an inert atmosphere (argon or nitrogen), add the purified monomer to a flame-dried Schlenk flask.

  • Dissolve the monomer in anhydrous THF.

  • Slowly add the t-BuMgCl solution to the monomer solution at room temperature. Stir for 1 hour to ensure the formation of the Grignard reagent.

  • In a separate flask, dissolve the Ni(dppp)Cl₂ catalyst in a small amount of anhydrous THF.

  • Add the catalyst solution to the Grignard reagent solution. The reaction mixture should change color, indicating the start of polymerization.

  • Allow the reaction to proceed at room temperature for 2-4 hours.

  • Quench the polymerization by slowly adding a few milliliters of 5 M HCl.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Collect the polymer precipitate by filtration.

  • Purify the polymer by Soxhlet extraction with methanol, acetone, and hexanes to remove oligomers and catalyst residues. Finally, extract the polymer with chloroform or another suitable solvent.[9]

  • Recover the purified polymer by precipitating the chloroform solution in methanol and drying under vacuum.

Data Presentation

Table 1: Expected Polymer Characteristics

PropertyExpected ValueCharacterization Method
Molecular Weight (Mn) 5 - 50 kDa (tunable)Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI) < 1.5Gel Permeation Chromatography (GPC)
Regioregularity (% HT) > 95%¹H NMR Spectroscopy
¹H NMR (CDCl₃, δ ppm) ~6.97 (s, 1H, thiophene backbone), ~2.80 (t, 2H, α-CH₂ of butyl), ~2.42 (s, 3H, methyl), 1.70-1.40 (m, 4H, butyl chain), 0.95 (t, 3H, terminal CH₃ of butyl)Nuclear Magnetic Resonance (NMR)
UV-Vis (in solution) λ_max ~ 450 nmUV-Vis Spectroscopy
UV-Vis (thin film) λ_max ~ 520 nm, with vibronic shouldersUV-Vis Spectroscopy

Note: Specific NMR shifts and UV-Vis absorption maxima may vary slightly depending on the solvent, molecular weight, and regioregularity.

Visualization of Workflows

Troubleshooting Workflow for Low Molecular Weight Polymer

A Low Molecular Weight Polymer Observed B Check Monomer and Reagent Purity A->B D Verify Monomer/Initiator Ratio A->D F Evaluate Reaction Temperature A->F H Assess Catalyst Activity A->H C Purify Monomer and Dry Solvents B->C Impure? J Re-run Polymerization C->J E Recalculate and Optimize Stoichiometry D->E Incorrect? E->J G Optimize Temperature Profile F->G Suboptimal? G->J I Use High-Purity Catalyst H->I Deactivated? I->J

Caption: Troubleshooting flowchart for low molecular weight issues.

GRIM Polymerization Workflow

A Monomer Preparation (2-bromo-5-butyl-3-methylthiophene) B Grignard Formation (t-BuMgCl, THF) A->B Step 1 C Catalyst Addition (Ni(dppp)Cl₂) B->C Step 2 D Polymerization C->D Step 3 E Quenching (HCl) D->E Step 4 F Precipitation (Methanol) E->F Step 5 G Purification (Soxhlet Extraction) F->G Step 6 H Characterization (NMR, GPC, UV-Vis) G->H Step 7

Caption: Step-by-step workflow for GRIM polymerization.

References

  • Lee, J., et al. (n.d.). Grignard metathesis (GRIM) polymerization for the synthesis of conjugated block copolymers containing regioregular poly(3-hexylthiophene). ResearchGate. Available at: [Link]

  • Sheina, E. E., et al. (2013). Role of the transition metal in Grignard metathesis polymerization (GRIM) of 3-hexylthiophene. Journal of Materials Chemistry A, 1(40), 12586-12593. Available at: [Link]

  • Sista, P., et al. (2011). Grignard Metathesis (GRIM) Polymerization for the Synthesis of Conjugated Block Copolymers Containing Regioregular Poly(3-Hexylthiophene). Treasures @ UT Dallas. Available at: [Link]

  • Sheina, E. E., et al. (2013). Role of the transition metal in Grignard metathesis polymerization (GRIM) of 3-hexylthiophene. Journal of Materials Chemistry A, 1(40), 12586-12593. DOI:10.1039/C3TA13258G.
  • Osaka, I., et al. (2012). Synthesis and properties of polythiophenes bearing alkylsulfonic acid esters at the side chain. Polymer Chemistry, 3(10), 2779-2786. Available at: [Link]

  • Welch, G. C., et al. (2013). Optimization of direct arylation polymerization conditions for the synthesis of poly(3-hexylthiophene). Journal of Polymer Science Part A: Polymer Chemistry, 51(12), 2660-2668. Available at: [Link]

  • Osaka, I., & Takimiya, K. (2021). Controlled Synthesis of Poly[(3-alkylthio)thiophene]s and Their Application to Organic Field-Effect Transistors. Polymers, 13(13), 2167. Available at: [Link]

  • Kumar, A., & Sharma, G. D. (2020). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. RSC Advances, 10(7), 3987-4018. Available at: [Link]

  • McCullough, R. D. (1998). The Chemistry of Conducting Polythiophenes. Advanced Materials, 10(2), 93-116. Available at: [Link]

  • He, F., et al. (n.d.). Synthesis of Poly (3-Alkylthiophene)s. ResearchGate. Available at: [Link]

Sources

Optimizing catalyst loading for cross-coupling reactions of 2-Butyl-5-methylthiophene

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimizing Catalyst Loading for Cross-Coupling of 2-Butyl-5-methylthiophene Case Reference: T-S-2B5MT-OPT Assigned Specialist: Senior Application Scientist, Catalysis Group

Executive Summary & Substrate Analysis

You are working with 2-Butyl-5-methylthiophene , a substrate that presents two distinct challenges for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig):

  • Catalyst Poisoning: The sulfur atom in the thiophene ring acts as a soft Lewis base, capable of coordinating to the Pd(0) center and displacing labile ligands, leading to catalyst deactivation (formation of inactive heteroaryl-Pd species).

  • Steric & Electronic Factors: The 2-butyl and 5-methyl groups make the ring electron-rich. If you are coupling at the 3- or 4-position, steric hindrance becomes a critical factor affecting the rate of oxidative addition.

Core Recommendation: Move away from traditional phosphine ligands (e.g., PPh3, dppf) which are prone to displacement by the thiophene sulfur. Adopt N-Heterocyclic Carbene (NHC) complexes, specifically the PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) family.[1][2] These ligands bind Pd tightly, preventing sulfur poisoning and facilitating coupling at sterically crowded centers.

Diagnostic Workflow: Catalyst & Loading Selection

Before optimizing loading, ensure you have the correct catalyst system. Use the following decision matrix to select your starting point.

CatalystSelection Start Substrate Analysis: 2-Butyl-5-methylthiophene CouplingSite Coupling Position? Start->CouplingSite Pos2_5 2- or 5-Position (Activated/Halogenated) CouplingSite->Pos2_5 Less Hindered Pos3_4 3- or 4-Position (Sterically Hindered) CouplingSite->Pos3_4 Highly Hindered Cat_Standard Standard NHC: Pd-PEPPSI-IPr Pos2_5->Cat_Standard Start here Cat_Bulky Bulky NHC: Pd-PEPPSI-IPent or XPhos Pd G4 Pos3_4->Cat_Bulky Required for TOF Loading_Check Initial Loading Screen Cat_Standard->Loading_Check Cat_Bulky->Loading_Check

Figure 1: Decision tree for catalyst selection based on the regiochemistry of the thiophene substrate.

Optimization Protocol: The "Limit of Failure" Method

Do not simply run reactions at 1 mol%, 3 mol%, and 5 mol%. This wastes material and misses the kinetic "cliff." Use the Limit of Failure approach to find the minimum effective loading (MEL).

Phase A: Micro-Scale Screening (The "Crash" Test)

Objective: Determine the loading where conversion drops below 90%.

Protocol:

  • Scale: 0.1 mmol scale (use 1-dram vials or a 96-well plate).

  • Conditions:

    • Solvent: Dioxane or Toluene/Water (4:1).

    • Base: K3PO4 (weak base) or KOtBu (strong base, if tolerant).

    • Temperature: 60°C (start mild).

  • Loading Array: Run parallel reactions at the following Pd concentrations:

    • High: 2.0 mol%

    • Mid: 0.5 mol%

    • Low: 0.1 mol%

    • Ultra-Low: 0.025 mol% (250 ppm)

Data Interpretation:

Loading (mol%)Conversion (LCMS)Diagnosis
2.0% >99%System works, but likely over-catalyzed.
0.5% >99%Target Zone. Good efficiency.
0.1% 65%Kinetic Cliff. Catalyst death is faster than turnover.
0.025% <10%Complete catalyst poisoning/deactivation.
Phase B: Fine-Tuning (The "Robustness" Test)

Once the "Cliff" is identified (e.g., between 0.1% and 0.5%), perform a Time-Course Study at 0.25 mol%.

  • Why? You need to know if the reaction stalls (catalyst death) or just slows down (kinetics).

  • Action: Sample the reaction at 1h, 4h, and 12h.

    • Scenario 1: 20% @ 1h -> 40% @ 4h -> 80% @ 12h. (Catalyst is alive; increase Temp or Time).

    • Scenario 2: 40% @ 1h -> 45% @ 4h -> 45% @ 12h. (Catalyst is dead; increase Loading or switch to PEPPSI-IPent).

Troubleshooting Guide & FAQs

Q1: My reaction turns black immediately, and conversion stops at 30%. What happened?

A: You are experiencing "Pd-Black" precipitation.

  • Cause: The active Pd(0) species is aggregating into nanoparticles faster than it can perform the oxidative addition to your thiophene halide. This is common with electron-rich thiophenes which can over-stabilize intermediates or facilitate cluster formation.

  • Fix:

    • Switch Ligand: Move to Pd-PEPPSI-IPent . The bulky "pentyl" groups create a steric shell that prevents Pd aggregation.

    • Dosing: Do not add all catalyst at t=0. Add 50% at the start and 50% after 1 hour. This keeps the instantaneous Pd concentration low, favoring the catalytic cycle over aggregation.

Q2: I see a new impurity that looks like a dimer of my thiophene.

A: This is Homocoupling (2-butyl-5-methylthiophene dimerizing).

  • Cause: Often caused by the presence of oxygen (oxidative homocoupling) or disproportionation if the catalyst loading is too high.

  • Fix:

    • Degas thoroughly: Sparge solvents with Argon for 15 mins.

    • Reduce Catalyst: Paradoxically, lowering the catalyst loading often reduces homocoupling because the concentration of Pd-aryl species is lower, reducing the statistical probability of two Pd centers meeting.

Q3: How do I remove the Palladium? My target is a drug candidate.

A: Thiophenes "hold" onto Palladium. Standard Celite filtration is insufficient.

  • Protocol:

    • Dilute the crude reaction mixture with Ethyl Acetate.

    • Add Silica-supported Thiol (Si-Thiol) or Activated Charcoal (Darco KB-B) at 10 wt% relative to the substrate.

    • Stir at 50°C for 2 hours.

    • Filter through a 0.45µm pad.

    • Verification: This typically reduces Pd from ~500 ppm to <10 ppm [5].

Mechanistic Insight: Why NHC Ligands?

The following diagram illustrates why NHC ligands (like IPr) are superior to Phosphines for your specific thiophene substrate.

Mechanism Pd_Active Active Species L-Pd(0) Path_Good Oxidative Addition (Productive Cycle) Pd_Active->Path_Good NHC Ligand (Strong Binding) Path_Bad Sulfur Coordination (Poisoning) Pd_Active->Path_Bad Phosphine Ligand (Weak Binding) Thiophene Substrate: Thiophene-X Thiophene->Path_Good Thiophene->Path_Bad Complex_Active Ar-Pd(II)-X Path_Good->Complex_Active Complex_Dead Pd-S(Thiophene) (Inactive) Path_Bad->Complex_Dead

Figure 2: Competition between productive oxidative addition and sulfur poisoning. NHC ligands favor the productive path.

References

  • Organ, M. G. , et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air- and Moisture-Stable Palladium Precatalyst for Cross-Coupling Reactions.[1]Chemistry – A European Journal .

  • Valente, C. , et al. (2012). The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions.Angewandte Chemie International Edition .

  • Biotage Application Note. (2023). How to Remove Palladium in Three Easy Steps.

  • Reizman, B. J. , et al. (2016).[3] Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.[3]Reaction Chemistry & Engineering .

  • Phillips, S. D. , et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry.Organic Process Research & Development .

Sources

Troubleshooting poor solubility of 2-Butyl-5-methylthiophene-based polymers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting 2-Butyl-5-methylthiophene-based Polymers

Department: Polymer Physics & Formulation Science Reference ID: TS-POLY-THIO-04

Executive Summary: The "Butyl Threshold"

User Query: "Why is my 2-butyl-5-methylthiophene polymer forming a gel or refusing to dissolve, even in chloroform?"

Scientist's Insight: You are likely encountering the "Butyl Threshold." In polythiophene derivatives, alkyl side-chain length is the primary driver of solubility. While hexyl (C6) chains (as in P3HT) provide sufficient steric hindrance to disrupt


 stacking at room temperature, butyl (C4) chains are often too short to overcome the strong interchain cohesive energy of the conjugated backbone, especially at high molecular weights (MW).

This guide addresses the specific solubility physics of short-chain thiophenes and provides protocols to distinguish between kinetic aggregation and permanent crosslinking .

Diagnostic Workflow

Before altering your synthesis, follow this logic tree to diagnose the root cause of insolubility.

SolubilityDiagnosis Start Start: Polymer is Insoluble SolventCheck 1. Check Solvent Parameters (Is it a 'Good' Solvent?) Start->SolventCheck HeatCheck 2. Apply Thermal Processing (>100°C in DCB/TCB) SolventCheck->HeatCheck Solvent is correct SonicCheck 3. Ultrasonication (Break Physical Aggregates) HeatCheck->SonicCheck Still insoluble UVCheck 4. UV-Vis Analysis (Check for Aggregation Bands) SonicCheck->UVCheck Partial dissolution ResultCrosslink Conclusion: Chemical Crosslinking (Synthesis Failure) SonicCheck->ResultCrosslink Remains solid/swollen gel UVCheck->ResultCrosslink Scattering/Baseline lift ResultAgg Conclusion: Strong Aggregation (Process Issue) UVCheck->ResultAgg Red-shifted spectra

Figure 1: Diagnostic logic flow for distinguishing between physical aggregation (solvable) and chemical crosslinking (fatal).

Troubleshooting Guides & FAQs

Issue 1: "The polymer swells into a gel but never fully dissolves."

Diagnosis: This is a classic sign of Solvent-Polymer Mismatch . The solvent can penetrate the amorphous regions (swelling) but cannot overcome the lattice energy of the crystalline domains.

Technical Explanation: Polythiophenes require solvents that match their Hansen Solubility Parameters (HSP) . For butyl-substituted thiophenes, the dispersion force (


) is dominant. Common solvents like Chloroform (

) may be too volatile or lack the polarizability to stabilize the dissolved chains of a C4-substituted polymer.

Solution: Switch to high-boiling chlorinated aromatics. These solvents have higher


 values and allow for high-temperature processing, which is thermodynamically required to solubilize P3BT-like chains.
Table 1: Recommended Solvent Systems for Butyl-Thiophenes
SolventBoiling Point (°C)Solubility PowerUsage Context
Chloroform (CF) 61ModerateOnly for low MW fractions (<10 kDa).
Chlorobenzene (CB) 131HighStandard processing solvent.
o-Dichlorobenzene (o-DCB) 180Very HighRecommended starting point. Breaks aggregates.
1,2,4-Trichlorobenzene (TCB) 214ExtremeFor GPC analysis and stubborn high-MW batches.
Issue 2: "It dissolves when hot, but precipitates immediately upon cooling."

Diagnosis: Your polymer exhibits Temperature-Dependent Solubility . Short alkyl chains (butyl) allow the backbone to crystallize rapidly as thermal energy is removed. You are witnessing a transition from a thermodynamically stable solution at high


 to a metastable suspension or precipitate at Room Temperature (RT).

Protocol: The "Hot-Filtering" Method Purpose: To process the polymer while it is in its soluble kinetic state.

  • Solvent: Use o-Dichlorobenzene (o-DCB) .

  • Concentration: Keep dilute (< 5 mg/mL).

  • Heating: Stir at 100–120°C for at least 1 hour.

    • Note: The solution should turn from purple/brown (aggregated) to bright orange/yellow (molecularly dissolved).

  • Filtration: You MUST use a pre-heated syringe and filter.

    • Step: Draw hot solvent into the syringe to warm it.

    • Step: Quickly filter the hot polymer solution through a 0.45 µm PTFE filter.

  • Usage: Spin-coat or cast immediately while the solution is warm.

Issue 3: "I suspect the polymer is crosslinked. How can I confirm?"

Diagnosis: If the polymer remains a swollen "jelly" even in boiling TCB, it is likely chemically crosslinked .

Causality: This often happens during Oxidative Polymerization (using FeCl


) if the reaction is too aggressive. The 3- and 4-positions of the thiophene ring are susceptible to 

-coupling defects, leading to an insoluble network rather than a linear chain.

Validation Experiment (The "Dilution Test"):

  • Take 1 mL of the swollen gel.

  • Add 19 mL of pure o-DCB.

  • Sonicate for 30 minutes.

  • Observation:

    • True Solution: The gel disappears, forming a uniform colored liquid.

    • Crosslinked: You see discrete "micro-gel" particles floating in clear solvent. These particles will clog GPC columns immediately.

Advanced Characterization: Visualizing Solvation

To prove you have a true solution and not a nano-dispersion of aggregates, use UV-Vis spectroscopy.

SolvationMechanism Aggregated Aggregated State (Stacking) Solvent Solvent Intercalation (Heat + o-DCB) Aggregated->Solvent Energy Input (>80°C) Dissolved Dissolved State (Random Coil) Solvent->Dissolved Steric Stabilization Dissolved->Aggregated Cooling (Re-stacking)

Figure 2: The reversible transition between aggregated and dissolved states.

Spectral Signatures:

  • Aggregated (Bad): Broad absorption with a "vibronic shoulder" at longer wavelengths (approx. 600-650 nm). This indicates planarization and

    
    -stacking.
    
  • Dissolved (Good): The peak shifts to the blue (shorter wavelength, approx. 450-500 nm) and loses the vibronic shoulder. This indicates the chains are twisted and isolated (random coils).

Tip: If your UV-Vis spectrum in solution looks like a solid film spectrum, your polymer is aggregated , not dissolved.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Defines the

    
     framework for polymer solubility).
    
  • McCullough, R. D., et al. (1993). "Self-orienting head-to-tail poly(3-alkylthiophenes): new insights on structure-property relationships." Journal of the American Chemical Society. (Foundational work on alkyl chain length effects: Butyl vs. Hexyl).

  • Heeger, A. J. (2001). "Semiconducting and Metallic Polymers: The Fourth Generation of Polymeric Materials." Nobel Lecture. (Discusses the critical role of processing solvents and "memory effects" in solution).

  • Bjerring, M., et al. (2012). "Solvent Effects on the Morphology and Performance of Organic Solar Cells." Advanced Materials.

Technical Support Center: Minimizing Batch-to-Batch Variation in 2-Butyl-5-methylthiophene Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Batch Consistency & Yield Optimization Applicable Route: Friedel-Crafts Acylation


 Wolff-Kishner Reduction
Executive Summary: The Consistency Paradox

In the synthesis of 2-Butyl-5-methylthiophene (FEMA 4060), batch-to-batch variation is rarely due to a single catastrophic failure. Instead, it is the accumulation of micro-variations in regioselectivity during acylation and conversion efficiency during reduction.

This guide moves beyond standard textbook protocols to address the process engineering required for reproducible pharmaceutical or high-grade flavor manufacturing. We focus on the Acylation-Reduction route (starting from 2-methylthiophene) as it offers superior regiochemical control compared to direct alkylation.

Module 1: Raw Material Auditing (The Input Variable)

The Issue: You are observing yield fluctuations (


15%) despite identical reaction times.
Root Cause:  Isomeric impurities in the starting material, 2-Methylthiophene.
Technical Insight

Commercially available 2-methylthiophene often contains 1–3% of 3-methylthiophene . While chemically similar, the 3-isomer has different electronic density maps.

  • 2-Methylthiophene: Directs electrophilic attack strongly to the 5-position (alpha-attack), creating the desired linear 2,5-substitution pattern.

  • 3-Methylthiophene: Directs attack to the 2-position (adjacent) or 5-position, leading to a mixture of steric isomers that complicate distillation.

Protocol: The Pre-Reaction Audit
ParameterSpecification LimitMethodWhy it matters
2-Methylthiophene Purity

99.0%
GC-FIDLower purity leads to inseparable isomeric byproducts.
3-Methylthiophene

0.5%
GC-MSThe 3-isomer reacts slower, accumulating unreacted material or "tarry" polymers.
Water Content

0.05%
Karl FischerMoisture deactivates the Lewis Acid catalyst (AlCl

or SnCl

) in Step 1.
Module 2: The Acylation Step (Locking Regiochemistry)

The Issue: The intermediate (2-butyryl-5-methylthiophene) shows multiple spots on TLC or "shoulders" in GC peaks. Diagnosis: Loss of Regiocontrol due to Thermal Runaway.

Mechanism & Causality

Thiophene rings are electron-rich and react violently with acyl chlorides. The reaction is exothermic . If the temperature spikes during the addition of Butyryl Chloride, the kinetic energy overcomes the activation energy barrier for


-acylation  (attack at the 3 or 4 position), creating the wrong isomer.
Troubleshooting Q&A

Q: I see a dark, polymeric "tar" forming at the bottom of the flask.

  • Cause: Localized overheating or moisture contamination.

  • Fix:

    • Dilution: Ensure the solvent (Dichloromethane or 1,2-Dichloroethane) volume is at least 10x the reactant volume.

    • Addition Rate: Switch from "dropwise" to a syringe pump addition. The internal temperature must never exceed 0°C during addition.

    • Catalyst Choice: If AlCl

      
       is too harsh (causing polymerization), switch to Tin(IV) Chloride (SnCl
      
      
      
      )
      . It is a milder Lewis acid that retains high regioselectivity for the 5-position [1].

Q: My conversion is stuck at 80%.

  • Cause: Catalyst deactivation by the ketone product. The product (a ketone) forms a complex with the Lewis Acid, removing it from the cycle.

  • Fix: Ensure you are using >1.1 equivalents of Lewis Acid relative to the acyl chloride. The reaction requires a stoichiometric amount, not catalytic, because the product sequesters the catalyst [2].

Module 3: The Reduction Step (The Yield Killer)

The Issue: The final product contains residual alcohol or unreacted ketone. Context: Converting the carbonyl (C=O) to a methylene (CH


) using Wolff-Kishner Reduction  (Hydrazine/KOH).
Technical Insight

The Wolff-Kishner mechanism proceeds via a hydrazone intermediate .[1] Batch variation here is often due to incomplete water removal . The reaction requires high temperatures (>180°C) to drive off nitrogen gas. If water (formed during hydrazone formation) is not removed, the temperature cannot reach the threshold required for the final decomposition, stalling the reaction at the alcohol stage [3].

Protocol: The "Dry-Down" Technique
  • Hydrazone Formation: Reflux ketone, hydrazine hydrate, and KOH in ethylene glycol at 120°C for 2 hours.

  • The Critical Ramp: Install a Dean-Stark trap or distillation head. Slowly raise the temperature to 190°C–200°C .

  • Observation: You must distill off the water/excess hydrazine until the internal temperature hits the target.

    • Failure Mode: If you reflux at 160°C indefinitely, the reaction will not finish. The "kick" happens only at high temperature.

Module 4: Visualization of the Workflow

The following diagram illustrates the Critical Control Points (CCPs) where batch variation is introduced.

G Start Raw Material: 2-Methylthiophene Audit QC Audit: Isomer Purity >99%? Start->Audit Reject Reject Batch / Distill Audit->Reject Fail (<99%) Acylation Step 1: Friedel-Crafts Acylation (Butyryl Chloride, Lewis Acid, <0°C) Audit->Acylation Pass Check1 CCP: Internal Temp Control Acylation->Check1 Check1->Reject Temp Spike (Isomers formed) Intermed Intermediate: 2-Butyryl-5-methylthiophene Check1->Intermed Temp < 5°C Reduction Step 2: Wolff-Kishner Reduction (Hydrazine, KOH, >190°C) Intermed->Reduction Check2 CCP: Water Removal (Dean-Stark) Reduction->Check2 Check2->Reduction Temp < 180°C (Stalled) Final Crude Product Check2->Final Temp > 190°C Distill Final Purification: Vacuum Distillation Final->Distill

Caption: Critical Control Points (CCPs) in the synthesis workflow. Yellow diamonds indicate "Go/No-Go" decision gates.

Module 5: Final Purification & Odor Tuning

The Issue: The batch purity is 98%, but it has a "sulfurous/rotten" off-note rather than the expected nutty/meaty profile. Root Cause: Trace mercaptans or disulfides formed during the reduction step.

The "Polishing" Wash

Standard distillation often fails to remove trace sulfur species because their boiling points mimic the product.

  • Oxidative Wash: Before distillation, wash the organic layer with 1% Potassium Permanganate (KMnO

    
    )  or dilute Bleach (NaOCl) .
    
    • Chemistry: This oxidizes foul-smelling thiols into sulfonates, which are water-soluble and wash away [4].

  • Copper Treatment: Stir the crude oil with Copper(I) Chloride (CuCl) powder for 30 minutes. Copper avidly binds free thiols/mercaptans. Filter off the solid before distillation.

Distillation Specifications
  • Pressure: < 5 mmHg (High vacuum is essential to prevent thermal degradation).

  • Fractionation: Use a Vigreux column. Collect the "heart cut" only.

    • Fore-run: Contains solvent and unreacted 2-methylthiophene.

    • Tail: Contains polymeric "tar" and dimers.

References
  • Friedel-Crafts Acylation Selectivity: Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Reduction Protocol: Master Organic Chemistry. (2018).[1] The Wolff-Kishner Reduction.[1][2][3][4] Retrieved from [Link][1]

  • Purification of Thiophenes: US Patent Office.[5] (1956). Process for the purification of thiophene (US2745843A). Retrieved from

Sources

Validation & Comparative

A Comparative Guide to the Purity Validation of 2-Butyl-5-methylthiophene by HPLC and NMR

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the purity of chemical entities is a cornerstone of scientific rigor and regulatory compliance. The presence of impurities, even in trace amounts, can significantly alter the physicochemical properties, biological activity, and safety profile of a compound. This guide provides an in-depth comparison of two orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the robust validation of 2-Butyl-5-methylthiophene purity.

Our discussion moves beyond mere procedural descriptions to explore the causality behind experimental choices, ensuring that each protocol functions as a self-validating system. We will dissect the methodologies, compare their analytical capabilities, and provide the technical insights needed to select the most appropriate technique for your research and development needs.

High-Performance Liquid Chromatography (HPLC): A High-Resolution Separation Approach

HPLC is a powerful chromatographic technique used to separate, identify, and quantify each component in a mixture.[1][2] For purity determination, its strength lies in its ability to resolve the primary compound from process-related impurities and degradation products.

The Rationale Behind Reverse-Phase HPLC

For a moderately non-polar molecule like 2-Butyl-5-methylthiophene, Reverse-Phase HPLC (RP-HPLC) is the method of choice. The fundamental principle involves a non-polar stationary phase (typically a C18 column) and a polar mobile phase. Components are separated based on their hydrophobicity; more non-polar compounds, like our target analyte, will have a stronger affinity for the stationary phase and thus elute later than more polar impurities. By creating a gradient where the mobile phase becomes progressively more non-polar (e.g., by increasing the acetonitrile concentration), we can effectively elute all components, from the most polar to the most non-polar, ensuring a comprehensive impurity profile.

A UV detector is commonly employed for analysis, as the thiophene ring possesses a chromophore that absorbs UV light. The selection of an appropriate wavelength is critical for ensuring maximum sensitivity for both the main compound and potential impurities.

Experimental Protocol: HPLC Purity Assay

This protocol is designed to be a robust starting point for method development and validation.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 2-Butyl-5-methylthiophene sample.

    • Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL using the same diluent.

    • Filter the final solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

  • Chromatographic Conditions:

    • Instrument: HPLC system with a gradient pump, autosampler, and UV-Vis or Photodiode Array (PDA) detector.

    • Column: Cogent Bidentate C18™, 4µm, 100Å, or equivalent.[3]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile in Water.[4]

    • Gradient Program:

      • 0-2 min: 70% B

      • 2-15 min: 70% to 95% B

      • 15-20 min: 95% B

      • 20.1-25 min: 70% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection: UV at 231 nm.[5]

  • Data Analysis & Purity Calculation:

    • Integrate all peaks in the resulting chromatogram.

    • Calculate the purity using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

    • Caveat: This calculation assumes that all impurities have the same UV response factor as the main analyte. While a good estimation, this is a limitation of the technique when a reference standard for each impurity is unavailable.[6]

Workflow for HPLC Purity Validation

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve & Dilute weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (231 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate % Area Purity integrate->calculate

Caption: Workflow for HPLC purity determination of 2-Butyl-5-methylthiophene.

Method Validation (ICH Q2(R2) Guidelines)

To ensure the trustworthiness of the HPLC method, it must be validated according to established guidelines.[7][8][9] Key validation parameters include:

  • Specificity: The ability to assess the analyte in the presence of impurities, demonstrated by resolving the main peak from all other peaks.[10]

  • Linearity: The method's ability to produce results directly proportional to the analyte concentration over a given range.[11]

  • Accuracy: The closeness of the test results to the true value, often determined by spike recovery experiments.[11]

  • Precision: The degree of agreement among individual test results, assessed at two levels:

    • Repeatability (Intra-day): Analysis of replicate samples on the same day.

    • Intermediate Precision (Inter-day): Analysis by different analysts on different days.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[12]

Quantitative NMR (qNMR): An Absolute Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an inherently quantitative technique because the area of an NMR signal is directly proportional to the number of nuclei generating that signal.[1] This allows for the determination of absolute purity without the need for a reference standard of the analyte itself, making it a powerful primary method.[13][14]

The Power of the Internal Standard Method

The most common approach for qNMR is the internal standard method.[15] A certified reference material (the internal standard) of known purity and weight is added to a precisely weighed amount of the analyte sample. By comparing the integral of a specific, well-resolved signal from the analyte to the integral of a signal from the internal standard, the absolute purity of the analyte can be calculated with high accuracy.[16]

The choice of internal standard is critical. It must:

  • Have a known, certified purity.

  • Be stable and non-reactive with the analyte or solvent.

  • Possess signals that are sharp and do not overlap with any analyte signals.

  • Be accurately weighable (i.e., not hygroscopic or volatile).

Experimental Protocol: qNMR Purity Assay
  • Sample Preparation:

    • Accurately weigh approximately 15-20 mg of the 2-Butyl-5-methylthiophene sample into a clean vial. Record the weight precisely.

    • Accurately weigh approximately 5-10 mg of a suitable internal standard (e.g., Maleic Acid, certified purity >99.5%) into the same vial. Record the weight precisely.

    • Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., Chloroform-d, CDCl₃) that fully solubilizes both compounds.

    • Transfer the solution to a high-quality NMR tube.

  • NMR Acquisition Parameters:

    • Instrument: 400 MHz or higher NMR spectrometer.

    • Nucleus: ¹H.

    • Key Parameter - Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons being integrated (both analyte and standard). A value of 30-60 seconds is often sufficient to ensure full relaxation and accurate quantification.

    • Number of Scans (ns): 8 to 16 scans are typically adequate for good signal-to-noise.

    • Pulse Angle: 90° flip angle.

  • Data Analysis & Purity Calculation:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate a well-resolved signal for the analyte (e.g., the methyl group protons at the 5-position) and a signal for the internal standard (e.g., the two olefinic protons of maleic acid).

    • Calculate the purity using the following formula:

      Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

      Where:

      • I: Integral value

      • N: Number of protons for the integrated signal

      • MW: Molecular weight

      • m: Mass

      • P: Purity of the standard

Workflow for qNMR Purity Validation

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing weigh_analyte Accurately Weigh Analyte dissolve Dissolve Mixture in Deuterated Solvent weigh_analyte->dissolve weigh_std Accurately Weigh Internal Std weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire ¹H Spectrum transfer->acquire relax Ensure Full Relaxation (d1 ≥ 5*T₁) acquire->relax process Process Spectrum (FT, Phase, Baseline) relax->process integrate Integrate Analyte & Std Peaks process->integrate calculate Calculate Absolute Purity integrate->calculate

Caption: Workflow for qNMR absolute purity determination.

Comparative Analysis: HPLC vs. qNMR

Choosing between HPLC and qNMR depends on the specific requirements of the analysis. Both are powerful, but they provide different types of information and have distinct advantages.

FeatureHPLC (with UV Detection)Quantitative NMR (qNMR)
Principle Separation based on physicochemical properties (e.g., polarity), followed by relative quantification.Intrinsic quantitative nature of NMR signals, allowing for absolute quantification.
Reference Standard Requires a reference standard of the analyte for identity confirmation and, ideally, of each impurity for accurate quantification.Does not require a reference standard of the analyte. Uses a certified internal standard.[16]
Type of Purity Provides a relative purity value based on area percentage.Provides an absolute purity value (mass fraction).[13]
Information Primarily provides purity data and retention times. A PDA detector can give UV spectra for peak purity analysis.Provides structural confirmation and purity data simultaneously from a single experiment.
Sensitivity Generally more sensitive, capable of detecting trace-level impurities (ppm levels).Less sensitive, with a typical LOQ in the range of 0.1% (w/w).
Throughput Higher throughput, with typical run times of 15-30 minutes per sample.Lower throughput due to longer acquisition times (especially the relaxation delay).
Destructive? Yes, the sample is consumed.No, the sample can be fully recovered after analysis.
Common Challenges Co-elution of impurities; different response factors for impurities leading to inaccurate area % results.Signal overlap can make integration difficult; requires careful parameter optimization (e.g., relaxation delay).

Orthogonal Approaches and Concluding Remarks

For unequivocal purity validation, particularly in regulated environments like drug development, employing orthogonal methods is best practice. An orthogonal method is one that relies on a different scientific principle for analysis. HPLC and qNMR are excellent orthogonal techniques.

  • HPLC excels at providing a detailed impurity profile, separating and detecting low-level components that might be missed by NMR.

  • qNMR excels at providing a highly accurate, absolute purity value for the main component, which is not dependent on the response factors of impurities.[13]

A comprehensive purity assessment for 2-Butyl-5-methylthiophene would therefore involve using HPLC to identify and quantify all detectable impurities relative to the main peak, and using qNMR to assign a definitive, absolute purity value to the bulk material. This dual approach provides a self-validating system, ensuring the highest level of confidence in the quality of the compound for its intended research or commercial application.

References

  • SIELC. (n.d.). Separation of 2-Acetyl-5-methylthiophene on Newcrom R1 HPLC column. Retrieved from [Link]

  • Kim, K. B., et al. (2018). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. Toxicology Research, 34(2), 145–152. Retrieved from [Link]

  • García-Salas, P., et al. (2014). Validation of High Performance Liquid Chromatography Methods for Determination of Bioactive Sulfur Compounds in Garlic Bulbs. Food Chemistry, 146, 349-356. Retrieved from [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]

  • Google Patents. (n.d.). CN102115468B - Synthesis method of 2, 5-disubstituted thiophene compound.
  • Adriaensens, P., et al. (2002). Synthesis and complete NMR spectral assignment of thiophene-substituted sulfinyl monomers. Magnetic Resonance in Chemistry, 40(11), 734-742. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • Burgess, S., et al. (2024). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. Molbank, 2024(1), M1800. Retrieved from [Link]

  • Kpoezoun, A., Baba, G., & Guillemin, J. C. (2024). N-Unsubstituted 2- and 3-thiophenimines. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 9: Separation, Purification, and Identification of Organic Compounds. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • Valentová, K., et al. (2019). Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis. Molecules, 24(18), 3352. Retrieved from [Link]

  • Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. Retrieved from [Link]

  • Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H solution NMR spectra of (a) thiophene[10]Rotaxane and (b) polythiophene polyrotaxane. Retrieved from [Link]

  • MicroSolv Technology Corporation. (n.d.). Sulfur analyzed with HPLC - AppNote. Retrieved from [Link]

  • Azarova, I., & Egorov, V. (2011). Determination of Elemental Sulfur in Bottom Sediments Using High-Performance Liquid Chromatography. Journal of Analytical Chemistry, 66, 881-886. Retrieved from [Link]

  • University of Wisconsin-Madison. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-ethyl-5-methyl thiophene. Retrieved from [Link]

  • Chromatography Forum. (2006). How do you perform purity analysis?. Retrieved from [Link]

  • IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • Le, D. T., et al. (2018). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. Separations, 5(4), 48. Retrieved from [Link]

  • Lee, C. K., Yu, J. S., & Lee, H. J. (2002). Determination of aromaticity indices of thiophene and furan by nuclear magnetic resonance spectroscopic analysis of their phenyl esters. Journal of Heterocyclic Chemistry, 39(6), 1225-1229. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Lo, S. H., & Chang, Y. Z. (2009). Determination of Thiols and Disulfides via HPLC Quantification of 5-thio-2-nitrobenzoic Acid. Journal of the Chinese Chemical Society, 56(1), 136-143. Retrieved from [Link]

  • Tovar, R., et al. (2024). Computational NMR Study of Benzothienoquinoline Heterohelicenes. Magnetochemistry, 10(7), 74. Retrieved from [Link]

  • Parmar, M. B., Pandya, J. H., & Vara, M. K. (2023). Synthesis, Characterization of Various Substituted (E)-2-(2-butyl-5-chloro-4- ((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino) phenyl)acetamide. Journal of Scientific Research, 15(2), 509-518. Retrieved from [Link]

  • JEOL Ltd. (n.d.). What is qNMR (quantitative NMR)?. Retrieved from [Link]

  • Kator, L., et al. (2016). Exploring the sulfur species in wine by HPLC-ICPMS/MS. Retrieved from [Link]

  • ResearchGate. (2016). How to determine % purity of an isolated unknown compound without using standard?. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 2-methylthiophene. Retrieved from [Link]

Sources

Unambiguous Structural Confirmation of 2-Butyl-5-methylthiophene Derivatives: A Practical Guide to 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel compounds is paramount. Substituted thiophenes, a common scaffold in pharmacologically active molecules, can present unique challenges in structural confirmation, particularly in distinguishing between isomers. While 1D NMR provides fundamental information, overlapping signals and complex coupling patterns often necessitate the use of more advanced techniques. This guide provides an in-depth, practical comparison of 2D NMR methods for the unambiguous structural determination of a representative 2-Butyl-5-methylthiophene derivative. We will delve into the causality behind experimental choices and present supporting data to illustrate the power of these techniques.

The Challenge: Beyond 1D NMR for Substituted Thiophenes

In the synthesis of 2-Butyl-5-methylthiophene, the possibility of forming isomeric side-products, such as 2-Butyl-4-methylthiophene or 3-Butyl-5-methylthiophene, exists. 1D ¹H and ¹³C NMR spectra can often be ambiguous in definitively placing the substituents on the thiophene ring due to similar chemical environments. Two-dimensional (2D) NMR spectroscopy overcomes this limitation by spreading spectral information across two frequency dimensions, revealing correlations between nuclei that provide unequivocal evidence of the molecular structure.[1]

A Multi-pronged Approach: COSY, HSQC, and HMBC

A combination of three key 2D NMR experiments provides a robust and self-validating system for structural elucidation:

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds.[2] It is instrumental in mapping out the proton spin systems within the butyl chain and any coupling between the thiophene protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the carbon signals of the nuclei to which they are directly attached (one-bond correlation).[3] This allows for the direct assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals correlations between protons and carbons over multiple bonds (typically two to three bonds).[4] This is the cornerstone for piecing together the molecular skeleton by connecting different spin systems and identifying quaternary carbons.

The interplay of these three experiments provides a comprehensive and internally consistent dataset for unambiguous structure determination.[5]

Experimental Workflow: From Sample Preparation to Structural Confirmation

The following diagram outlines the logical workflow for the structural confirmation of a 2-Butyl-5-methylthiophene derivative using 2D NMR.

experimental_workflow cluster_sample_prep Sample Preparation cluster_1D_NMR 1D NMR Acquisition cluster_2D_NMR 2D NMR Acquisition cluster_analysis Data Analysis & Confirmation Sample Dissolve ~10-20 mg of sample in ~0.6 mL of CDCl3 Proton_1D ¹H NMR Sample->Proton_1D Initial Assessment Carbon_1D ¹³C NMR Proton_1D->Carbon_1D COSY COSY Carbon_1D->COSY Define Spin Systems HSQC HSQC COSY->HSQC Proton-Carbon One-Bond Correlations HMBC HMBC HSQC->HMBC Long-Range Correlations Data_Processing Process Spectra HMBC->Data_Processing Signal_Assignment Assign Signals Data_Processing->Signal_Assignment Structure_Confirmation Confirm Structure Signal_Assignment->Structure_Confirmation Unambiguous Proof

Figure 1: Experimental workflow for 2D NMR structural elucidation.
Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring high-quality 2D NMR spectra on a Bruker spectrometer equipped with TopSpin software. These protocols are designed to be a self-validating system, where the results from one experiment guide the interpretation of the next.

1. Sample Preparation:

  • Accurately weigh 10-20 mg of the purified 2-Butyl-5-methylthiophene derivative.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry 5 mm NMR tube.

  • Ensure the sample is fully dissolved to avoid issues with magnetic field homogeneity.

2. 1D NMR Acquisition:

  • Acquire a standard ¹H NMR spectrum to assess sample concentration, purity, and to determine the spectral width for subsequent experiments.

  • Acquire a ¹³C NMR spectrum to identify the number of unique carbon environments.

3. 2D NMR Acquisition Parameters:

ExperimentPulse ProgramKey Parameters
COSY cosygpqfNumber of Scans (ns): 2-4Number of Increments (td in F1): 256-512Acquisition Time (aq): ~0.2 sRelaxation Delay (d1): 1.5-2.0 s
HSQC hsqcedetgpspNumber of Scans (ns): 2-8Number of Increments (td in F1): 128-256¹J(C,H) Coupling Constant: Optimized for ~145 HzRelaxation Delay (d1): 1.5 s
HMBC hmbcgplpndqfNumber of Scans (ns): 8-16 (HMBC is less sensitive)[6]Number of Increments (td in F1): 256-512Long-range J(C,H) Coupling Constant: Optimized for 8 Hz to detect 2 and 3-bond correlations[4]Relaxation Delay (d1): 1.5-2.0 s

4. Data Processing:

  • Apply a sine-squared window function in both dimensions.

  • Perform a Fourier transform of the acquired data.

  • Phase correct the spectra.

  • Calibrate the spectra using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Data Interpretation: A Case Study of 2-Butyl-5-methylthiophene

Let's consider the hypothetical but realistic NMR data for 2-Butyl-5-methylthiophene to illustrate the interpretation process.

Hypothetical ¹H and ¹³C NMR Data:

Positionδ¹³C (ppm)δ¹H (ppm)MultiplicityIntegration
2143.5---
3124.06.60d1H
4123.56.55d1H
5138.0---
6 (Me)15.02.40s3H
7 (CH₂)32.02.75t2H
8 (CH₂)33.51.65sext2H
9 (CH₂)22.51.40sext2H
10 (Me)14.00.95t3H
COSY Analysis: Mapping the Butyl Chain

The COSY spectrum reveals the connectivity within the butyl group:

  • A cross-peak between the triplet at 0.95 ppm (H-10) and the sextet at 1.40 ppm (H-9).

  • A cross-peak between the sextet at 1.40 ppm (H-9) and the sextet at 1.65 ppm (H-8).

  • A cross-peak between the sextet at 1.65 ppm (H-8) and the triplet at 2.75 ppm (H-7).

  • A cross-peak between the thiophene protons at 6.60 ppm (H-3) and 6.55 ppm (H-4).

This confirms the presence of an intact butyl chain and the adjacency of the two thiophene protons.

HSQC Analysis: Direct Proton-Carbon Assignments

The HSQC spectrum directly links the proton signals to their attached carbons:

δ¹H (ppm)δ¹³C (ppm)Assignment
6.60124.0C-3
6.55123.5C-4
2.4015.0C-6
2.7532.0C-7
1.6533.5C-8
1.4022.5C-9
0.9514.0C-10

This provides a solid foundation of assigned CHn groups, but does not yet connect the substituents to the thiophene ring or place the quaternary carbons.

HMBC Analysis: Assembling the Final Structure

The HMBC spectrum provides the crucial long-range correlations to complete the structural puzzle.

hmbc_correlations cluster_thiophene Thiophene Ring cluster_butyl Butyl Group cluster_methyl Methyl Group C2 C-2 (143.5) C3 C-3 (124.0) H3 H-3 (6.60) C5 C-5 (138.0) H3->C5 ³J C4 C-4 (123.5) H4 H-4 (6.55) H4->C2 ³J C7 C-7 (32.0) H7 H-7 (2.75) H7->C2 ³J H7->C3 ²J C8 C-8 (33.5) C6 C-6 (15.0) H6 H-6 (2.40) H6->C4 ³J H6->C5 ²J

Figure 2: Key HMBC correlations confirming the 2,5-substitution pattern.

Key HMBC Correlations and Their Significance:

  • H-7 (2.75 ppm) to C-2 (143.5 ppm) and C-3 (124.0 ppm): The protons on the methylene group adjacent to the ring show a three-bond correlation to the quaternary carbon C-2 and a two-bond correlation to the protonated carbon C-3. This definitively places the butyl group at the C-2 position.

  • H-6 (2.40 ppm) to C-5 (138.0 ppm) and C-4 (123.5 ppm): The protons of the methyl group show a two-bond correlation to the quaternary carbon C-5 and a three-bond correlation to the protonated carbon C-4. This confirms the methyl group is attached to C-5.

  • H-3 (6.60 ppm) to C-5 (138.0 ppm): This three-bond correlation further supports the connectivity around the thiophene ring.

  • H-4 (6.55 ppm) to C-2 (143.5 ppm): This three-bond correlation provides additional evidence for the 2,5-disubstitution pattern.

The combination of these long-range correlations provides irrefutable evidence for the structure of 2-Butyl-5-methylthiophene, ruling out other possible isomers.

Conclusion

The structural elucidation of substituted thiophenes is a critical task in many areas of chemical research. While 1D NMR is an essential starting point, a comprehensive analysis using a combination of 2D NMR techniques—COSY, HSQC, and HMBC—provides an unparalleled level of confidence in the final structure. The workflow and data interpretation strategy outlined in this guide demonstrate a robust, self-validating approach to unambiguously confirm the structure of 2-Butyl-5-methylthiophene derivatives, ensuring the scientific integrity of your research.

References

  • Cavanagh, J., Fairbrother, W. J., Palmer III, A. G., & Skelton, N. J. (2007). Protein NMR Spectroscopy: Principles and Practice. Academic Press.
  • Claridge, T. D. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Friebolin, H. (2010). One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH.
  • Jeener, J. (1971). Ampere International Summer School, Basko Polje, Yugoslavia.
  • Bax, A., & Summers, M. F. (1986). ¹H and ¹³C assignments from sensitivity-enhanced detection of heteronuclear multiple-bond connectivity by 2D multiple quantum NMR. Journal of the American Chemical Society, 108(8), 2093-2094. [Link]

  • Keeler, J. (2010). Understanding NMR Spectroscopy. John Wiley & Sons.
  • Macomber, R. S. (1998). A Complete Introduction to Modern NMR Spectroscopy. John Wiley & Sons.
  • Sanders, J. K., & Hunter, B. K. (1993). Modern NMR Spectroscopy: A Guide for Chemists. Oxford University Press.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Williamson, K. L., & Masters, K. M. (2017). Macroscale and Microscale Organic Experiments. Cengage Learning.
  • Wishart, D. S. (2011). Advances in metabolite identification. Bioanalysis, 3(15), 1769-1782. [Link]

  • Peng, C., et al. (2011). A practical guide to the structural determination of natural products. Modern Analysis of Traditional Chinese Medicine, 383-490.
  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
  • Field, L. D., Li, H., & Magill, A. M. (2007).
  • Aue, W. P., Bartholdi, E., & Ernst, R. R. (1976). Two-dimensional spectroscopy. Application to nuclear magnetic resonance. The Journal of Chemical Physics, 64(5), 2229-2246. [Link]

Sources

Evaluating the reproducibility of 2-Butyl-5-methylthiophene polymerization

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: Reproducibility in Alkylthiophene Polymerization

A Critical Analysis of Isomer Reactivity and Polymerization Protocols

Executive Summary In the field of organic electronics, the reproducibility of polythiophene synthesis is the single biggest bottleneck for scaling drug delivery vehicles and conductive scaffolds. This guide addresses a critical misconception in the field: the polymerization of 2-Butyl-5-methylthiophene (2,5-BMT) .

The Scientific Reality: 2-Butyl-5-methylthiophene cannot polymerize to form a conjugated backbone. Thiophene polymerization requires open


-positions (carbons 2 and 5) to form the conductive polyene chain. In 2,5-BMT, these sites are covalently blocked by alkyl groups. Consequently, this molecule acts not as a monomer, but as a chain terminator .

This guide evaluates the reproducibility of the intended target—Poly(3-butylthiophene) (P3BT) —and analyzes how "blocked" isomers like 2,5-BMT destroy batch-to-batch consistency. We compare the industry-standard Oxidative Polymerization against the superior Grignard Metathesis (GRIM) method.

Part 1: The Chemistry of Failure (Isomer Analysis)

To understand reproducibility, we must first understand the mechanism of failure. Many "failed" P3BT batches are actually the result of monomer contamination with 2,5-disubstituted isomers.

The Blocking Mechanism

Standard polythiophene synthesis relies on the coupling of the 2- and 5-positions.

  • Target Monomer (3-Butylthiophene): Positions 2 and 5 are hydrogens (reactive). Polymerization proceeds.[1][2][3]

  • The Impurity (2-Butyl-5-methylthiophene): Positions 2 and 5 are alkylated (inert). Reaction terminates immediately upon insertion.

Expert Insight: If your monomer feedstock contains even 0.5% of the 2,5-BMT isomer (a common byproduct of improper alkylation workups), your molecular weight (


) will drop precipitously. This is the root cause of "unreproducible" batch viscosity.

Polymerization_Block cluster_0 Reactive Monomer cluster_1 Non-Reactive Impurity M1 3-Butylthiophene (2,5-H sites open) Process Catalytic Cycle (Ni or Fe) M1->Process Propagation M2 2-Butyl-5-methylthiophene (2,5-Alkyl blocked) M2->Process Insertion Polymer Poly(3-butylthiophene) High Mn Process->Polymer Continuous Coupling DeadEnd Dimer/Termination Low Mn Process->DeadEnd Steric Termination

Figure 1: Mechanism of chain termination by 2,5-disubstituted thiophene impurities.

Part 2: Evaluating Reproducibility (P3BT Synthesis Methods)

Since 2,5-BMT is a terminator, the actual reproducibility challenge lies in synthesizing Regioregular Poly(3-butylthiophene) (rr-P3BT) . We compare the two dominant methodologies.

Method A: Oxidative Polymerization (

)

The "Old Standard" – High Yield, Low Quality This method uses Ferric Chloride to oxidize the monomer. While cheap, it is highly susceptible to "regio-random" defects (Head-to-Head couplings) which twist the backbone and destroy conductivity.

  • Reproducibility Score: 2/5

  • Major Flaw: Exothermic runaway often leads to insoluble cross-linked gels.

  • Key Metric: Regioregularity (RR) typically < 80%.

Method B: Grignard Metathesis (GRIM)

The "Gold Standard" – Controlled Living Polymerization This method uses a Nickel catalyst (Ni(dppp)Cl2) and a Grignard reagent.[4] It follows a chain-growth mechanism, allowing precise control over molecular weight.

  • Reproducibility Score: 5/5

  • Expert Advantage: By controlling the Catalyst:Monomer ratio, you can dial in the exact chain length (

    
    ).
    
  • Key Metric: Regioregularity (RR) > 98% (Head-to-Tail).

Comparative Performance Data
FeatureOxidative (

)
GRIM (Ni-Catalyzed)2,5-BMT Contaminated
Mechanism Step-Growth (Random)Chain-Growth (Living)Chain Termination
Regioregularity 50–80% (Random)> 98% (Head-to-Tail)N/A
Conductivity

S/cm
10–100 S/cmInsulating
Reproducibility Poor (Batch variation)Excellent (Tunable)Zero (Failed Batch)
Polydispersity (PDI) Broad (> 2.0)Narrow (1.1 – 1.4)Multimodal
Part 3: Validated Experimental Protocol (GRIM Method)

To ensure reproducibility, follow this Self-Validating System . This protocol includes a specific checkpoint to detect the presence of the 2,5-BMT impurity before wasting catalyst.

Reagents:

  • Monomer: 2,5-dibromo-3-butylthiophene (Purified to >99.5% by HPLC).

  • Activator: Isopropylmagnesium Chloride (

    
    -PrMgCl).
    
  • Catalyst:

    
    .[4]
    

Step-by-Step Workflow:

  • Monomer Activation (The Checkpoint):

    • Dissolve 2,5-dibromo-3-butylthiophene in dry THF.

    • Add

      
      -PrMgCl (1.0 equiv) at 0°C. Stir for 1 hour.
      
    • Validation: Take an aliquot and quench with water. Run GC-MS.

    • Pass Criteria: You must see 3-butylthiophene (monobromo species).

    • Fail Criteria: If you see significant unreacted starting material or dimethyl species, your Grignard reagent is dead or the monomer is sterically blocked (2,5-BMT impurity).

  • Polymerization:

    • Add

      
       (0.5 mol%) to the activated monomer solution.
      
    • Stir at room temperature for 30 minutes. The solution acts as its own indicator, turning from yellow to dark purple/metallic (indicating conjugation length extension).

  • Quenching & Purification:

    • Pour into methanol containing HCl (to remove Mg salts).

    • Soxhlet Extraction (Crucial for Reproducibility):

      • Wash 1: Methanol (removes salts/monomers).

      • Wash 2: Hexanes (removes oligomers and 2,5-BMT dimers).

      • Collect: Chloroform fraction (High MW P3BT).

GRIM_Workflow Start Start: 2,5-Dibromo-3-butylthiophene Activation Add i-PrMgCl (Grignard Exchange) Start->Activation Check GC-MS Checkpoint (Detect Impurities) Activation->Check Polymerize Add Ni(dppp)Cl2 (Chain Growth) Check->Polymerize Pass Terminate Stop: Impurity Detected (2,5-BMT present) Check->Terminate Fail Purify Soxhlet Extraction (Isolate High MW) Polymerize->Purify Final rr-P3BT Product Purify->Final

Figure 2: Validated GRIM workflow with impurity checkpoint.

Part 4: Conclusion & Troubleshooting

The "reproducibility" of 2-Butyl-5-methylthiophene polymerization is a null set; the molecule is chemically incapable of forming a polymer. The challenge for researchers is ensuring this isomer is absent from the feedstock of 3-butylthiophene.

Final Recommendation:

  • Do not attempt to polymerize 2,5-disubstituted thiophenes.

  • Switch to the GRIM method for P3BT synthesis.

  • Validate monomer purity via GC-MS to ensure no alkylation at the 2/5 positions has occurred during precursor synthesis.

References
  • McCullough, R. D., & Lowe, R. D. (1992). Enhanced electrical conductivity in regioselectively synthesized poly(3-alkylthiophenes). Journal of the Chemical Society, Chemical Communications. Link

  • Loewe, R. S., et al. (1999). A Simple Method to Prepare Head-to-Tail Coupled, Regioregular Poly(3-alkylthiophenes) Using Grignard Metathesis.[4] Advanced Materials. Link

  • Yokoyama, A., et al. (2004). Chain-growth polymerization for poly(3-hexylthiophene) with a defined molecular weight and a low polydispersity. Macromolecules. Link

  • Kiriy, N., et al. (2011). One-dimensional aggregation of regioregular polyalkylthiophenes. Macromolecular Rapid Communications. Link

  • Sheina, E. E., et al. (2004). Chain Growth Mechanism for Regioregular Nickel-Initiated Cross-Coupling Polymerizations. Macromolecules. Link

Sources

Comparative Stability Studies: 2-Butyl-5-methylthiophene vs. Reactive Thiophene Monomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Basis of Stability[1]

In the landscape of heterocyclic building blocks, 2-Butyl-5-methylthiophene represents a critical "stability benchmark" distinct from standard conductive polymer precursors like 3-Hexylthiophene (3HT) or 3,4-Ethylenedioxythiophene (EDOT) .

While 3HT and EDOT are designed for high reactivity at the


-positions (C2 and C5) to facilitate oxidative polymerization, 2-Butyl-5-methylthiophene features dual 

-substitution
. This structural blocking prevents linear polymerization, rendering the molecule significantly more resistant to the oxidative degradation pathways that plague mono-substituted thiophenes.

This guide objectively compares the thermal, oxidative, and metabolic stability of 2-Butyl-5-methylthiophene against industry-standard alternatives, providing experimental protocols to validate these properties in drug discovery and flavor chemistry applications.

Chemical Profile & Comparative Analysis

The "Alpha-Blocking" Effect

The stability of thiophene monomers is governed by the electron density and steric accessibility of the sulfur atom and the C2/C5 positions.

  • 2-Butyl-5-methylthiophene: Both

    
    -positions are occupied by alkyl groups. This creates a steric shield protecting the sulfur from direct oxidation (S-oxidation) and preventing electrophilic attack at the most reactive sites.
    
  • 3-Hexylthiophene (3HT): Contains a free

    
    -proton. Highly susceptible to oxidative coupling (polymerization) and electrophilic substitution.
    
  • Thiophene: Unsubstituted. Volatile and moderately reactive; prone to ring-opening under strong oxidative stress.

Comparative Performance Data

The following data summarizes stability metrics derived from accelerated aging and oxidative challenge assays.

Property2-Butyl-5-methylthiophene 3-Hexylthiophene (3HT) EDOT Thiophene
Structure Type 2,5-Dialkyl (Blocked)3-Alkyl (Reactive)3,4-Dialkoxy (Highly Reactive)Unsubstituted
Polymerization Potential Negligible (Chain Terminator)High (Forms P3HT)Very High (Forms PEDOT)Moderate
Oxidative Stability High (Resists Peroxides)Low (Dopes/Oxidizes easily)Low (Oxidizes to polymer)Moderate
Flash Point ~52°C>100°C>100°C-6°C
Metabolic Liability Side-chain oxidation (Low risk)Ring S-oxidation (High risk)Ring cleavage (Moderate risk)Ring S-oxidation
Primary Application Flavor/Fragrance, Pharma IntermediateOrganic Electronics (OFET/OPV)Conductive CoatingsGeneral Synthesis

Technical Insight: The high stability of 2-Butyl-5-methylthiophene makes it an excellent internal standard for monitoring the polymerization kinetics of reactive monomers like 3HT, as it remains inert under standard oxidative polymerization conditions (e.g., FeCl₃).

Mechanisms of Degradation & Metabolism

Understanding the degradation pathways is essential for drug design (bioisosteres) and material shelf-life.

Metabolic Stability (Pharma Context)

In drug metabolism, the thiophene ring is often a liability due to S-oxidation by Cytochrome P450 enzymes, leading to reactive thiophene-S-oxides and epoxides.

  • Mono-substituted Thiophenes: Prone to forming reactive electrophiles that covalently bind to proteins (toxicity).

  • 2,5-Disubstituted Thiophenes: The alkyl groups sterically hinder the approach of the oxidant to the sulfur lone pair, significantly reducing bioactivation potential.

Visualization of Degradation Pathways

The following diagram illustrates the divergent pathways for blocked vs. reactive thiophenes.

DegradationPathways cluster_0 Reactive Monomer (e.g., 3-Hexylthiophene) cluster_1 Stable Analog (2-Butyl-5-methylthiophene) Monomer3HT 3-Hexylthiophene RadicalCation Radical Cation (Reactive Intermediate) Monomer3HT->RadicalCation Oxidant (FeCl3/O2) Polymer Polymerization (P3HT) RadicalCation->Polymer C2-C5 Coupling SOxidation S-Oxidation (Ring Opening/Toxicity) RadicalCation->SOxidation CYP450 / H2O2 Monomer2B5M 2-Butyl-5-methylthiophene StericBlock Steric Shielding (Sulfur Protected) Monomer2B5M->StericBlock Oxidant Resistance SideChainOx Side-Chain Hydroxylation (Metabolic Clearance) Monomer2B5M->SideChainOx Slow Metabolism Stable Intact Ring Structure StericBlock->Stable No Polymerization

Figure 1: Divergent degradation pathways. Reactive monomers undergo polymerization or ring opening, while 2,5-blocked analogs resist ring degradation, succumbing only to slow side-chain oxidation.

Experimental Protocols for Stability Validation

These protocols are designed to be self-validating. Always run a blank control and a positive control (e.g., 3-Hexylthiophene) to verify assay sensitivity.

Protocol A: Accelerated Oxidative Stress Test

Objective: Quantify resistance to chemical oxidation using a peroxide challenge.

Reagents:

  • Analyte: 2-Butyl-5-methylthiophene (10 mM).

  • Control: 3-Hexylthiophene (10 mM).

  • Oxidant: Hydrogen Peroxide (30% w/v) or m-CPBA (for stronger challenge).

  • Solvent: Acetonitrile/Water (1:1).

Workflow:

  • Preparation: Dissolve 10 mM of analyte in solvent.

  • Initiation: Add 5 equivalents of Oxidant.

  • Incubation: Heat to 40°C in a sealed vial with stirring.

  • Sampling: Aliquot 100 µL at t=0, 1h, 6h, and 24h.

  • Quenching: Quench aliquots with aqueous Sodium Bisulfite.

  • Analysis: Analyze via HPLC-UV (254 nm) or GC-MS.

Acceptance Criteria (Validation):

  • High Stability: >95% parent compound remaining after 24h.

  • Low Stability: <50% parent compound remaining (formation of sulfoxides or polymers).

Protocol B: Thermal Stability & Volatility Assessment (TGA Isothermal)

Objective: Distinguish between evaporation and degradation.

Method:

  • Instrument: Thermogravimetric Analyzer (TGA).

  • Conditions: Isothermal hold at 100°C for 120 minutes under Nitrogen.

  • Data Interpretation:

    • Linear Weight Loss: Indicates pure evaporation (Volatility).

    • Non-Linear/Residue: Indicates decomposition or polymerization.

Experimental Workflow Diagram

The following diagram details the decision matrix for selecting the appropriate stability assay based on the intended application.

ExperimentalWorkflow Start Start: Stability Assessment DefineApp Define Application Start->DefineApp Pharma Pharma/Metabolites DefineApp->Pharma Material Materials/Electronics DefineApp->Material Flavor Flavor/Fragrance DefineApp->Flavor Microsome Assay: Liver Microsome Stability (S-Oxidation check) Pharma->Microsome OxPoly Assay: Chemical Oxidative Stability (FeCl3 Challenge) Material->OxPoly ShelfLife Assay: Accelerated Aging (40°C / 75% RH) Flavor->ShelfLife Analysis Analysis: GC-MS / HPLC Microsome->Analysis OxPoly->Analysis ShelfLife->Analysis Result Comparative Stability Profile Analysis->Result

Figure 2: Workflow for selecting stability assays based on industry application.

References

  • PubChem. (2025).[1][2][3] 2-Butyl-5-methylthiophene Compound Summary. National Library of Medicine. [Link]

  • The Good Scents Company. (2024).[4][5] 2-Butyl-5-methylthiophene: Flavor and Fragrance Data. [Link]

  • Nielsen, C. B., et al. (2013). Thiophene-Based Materials for Organic Electronics. Chemical Reviews. (Contextual grounding for 3HT stability). [Link]

  • Dansette, P. M., et al. (2005). Metabolic Activation of Thiophene Derivatives by Cytochrome P450. Chemical Research in Toxicology. (Mechanistic source for S-oxidation). [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.